Akton
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKIOHMRUZJYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034775 | |
| Record name | Akton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1757-18-2 | |
| Record name | Akton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1757-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Akton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1757-18-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AKTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BRD860889 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate (Akton)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for this specific chemical compound. Much of the information regarding its mechanism of action and analytical methodologies is based on the broader class of organophosphate pesticides.
Introduction
O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, also known by its trade name Akton, is an organophosphate compound.[1][2][3] Organophosphates are a class of chemicals widely used as pesticides due to their insecticidal properties.[4] This technical guide provides a comprehensive overview of the known properties, toxicological data, and analytical considerations for this compound, with a focus on its mechanism of action as a cholinesterase inhibitor.
Chemical and Physical Properties
The physical and chemical properties of a compound are critical for understanding its environmental fate, bioavailability, and appropriate handling procedures. The available data for O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate are summarized below.
| Property | Value | Source |
| CAS Number | 1757-18-2 | [1][3][5] |
| Molecular Formula | C12H14Cl3O3PS | [3][5] |
| Molecular Weight | 375.64 g/mol | [3] |
| Melting Point | 27.5-28.5 °C | [5] |
| XLogP3 | 4.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 7 | [2] |
| Exact Mass | 373.946686 Da | [2] |
| Topological Polar Surface Area | 59.8 Ų | [2] |
Toxicological Profile
The primary mechanism of toxicity for organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[6]
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholine is a neurotransmitter that plays a vital role in the central and peripheral nervous systems. After transmitting a nerve impulse, it is rapidly hydrolyzed and inactivated by acetylcholinesterase. Organophosphates act as potent, often irreversible, inhibitors of AChE.[6][7] This inhibition leads to an accumulation of acetylcholine at the nerve synapse, causing continuous stimulation of muscles and nerves.[6] This overstimulation can lead to a range of symptoms, from muscle twitching and paralysis to respiratory failure and death.[6]
Figure 1: Simplified signaling pathway of acetylcholinesterase inhibition by an organophosphate.
Acute Toxicity Data
Limited acute toxicity data is available for O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 42 mg/kg | [1] |
| LD50 | Mouse | Oral | 89 mg/kg | [1] |
These values indicate that the compound is highly toxic via the oral route of exposure.
Experimental Protocols
General Extraction Protocol for Organophosphates from Vegetable Matrices
This protocol is a modified procedure based on established methods for organophosphate pesticide residue analysis.[4]
-
Sample Preparation: Homogenize a representative sample of the vegetable matrix.
-
Extraction:
-
Weigh a subsample of the homogenized material into a centrifuge tube.
-
Add acetonitrile as the extraction solvent.
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Vortex or shake vigorously for a set period (e.g., 1 minute).
-
Centrifuge to separate the organic and aqueous layers.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Add a mixture of d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).
-
Vortex briefly and then centrifuge.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for instrumental analysis.
-
Instrumental Analysis
Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) are the preferred methods for the analysis of organophosphate pesticides.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. A common setup would involve a capillary GC column with a temperature gradient program and a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for less volatile or thermally labile compounds. A reverse-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of formic acid or ammonium formate to improve ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
Figure 2: General experimental workflow for the analysis of organophosphate pesticides in a vegetable matrix.
Logical Relationships and Characterization
The identification and characterization of a compound like O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate follows a logical progression of analytical techniques.
Figure 3: Logical workflow for the identification and quantification of the target compound.
Conclusion
O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate is a highly toxic organophosphate compound. While specific data on its properties and biological effects are limited, its primary mode of action is presumed to be the inhibition of acetylcholinesterase, consistent with other members of its chemical class. The analytical methods for its detection and quantification would follow standard protocols for organophosphate pesticide residue analysis, employing chromatographic separation coupled with mass spectrometric detection. Further research is needed to fully characterize the toxicological and metabolic profile of this specific compound.
References
- 1. CAS 1757-18-2 MFCD00128036-AKTON (TM) -LabNovo [labnovo.com]
- 2. This compound | C12H14Cl3O3PS | CID 15649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1757-18-2 CAS Manufactory [m.chemicalbook.com]
- 4. Determination of organophosphorus pesticide residues in vegetables by an enzyme inhibition method using α-naphthyl acetate esterase extracted from wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Sarin - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Toxicological Profile of Akton Insecticide: An In-depth Technical Guide
Disclaimer: Limited specific toxicological data is publicly available for the insecticide marketed under the trade name "Akton." Production of this compound has reportedly been discontinued. The chemical name for the active ingredient in this compound is O-[2-chloro-1-(2,5-dichlorophenyl) vinyl] O,O-diethyl phosphorothioate.[1] This guide summarizes the available information on this compound and presents a detailed toxicological profile of a representative and well-studied organophosphate insecticide, chlorpyrifos-methyl, to provide a comprehensive understanding of the potential hazards associated with this class of compounds. The information on chlorpyrifos-methyl should not be directly attributed to this compound.
This compound Insecticide: Known Information
This compound is an organophosphate insecticide.[1] Organophosphates as a class are known to be inhibitors of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system. While specific quantitative toxicity data for this compound is scarce in the public domain, it is classified as having high acute toxicity.
Representative Toxicological Profile: Chlorpyrifos-Methyl
To illustrate the toxicological properties of an organophosphate insecticide, this section details the profile of chlorpyrifos-methyl.
Acute Toxicity
Chlorpyrifos-methyl generally exhibits low to moderate acute toxicity depending on the route of exposure.
Table 1: Acute Toxicity of Chlorpyrifos-Methyl
| Test Type | Species | Route | LD50/LC50 | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg bw | [2] |
| LD50 | Rat | Oral | 1828 mg/kg bw | [3] |
| LD50 | Rat | Oral | 2680 mg/kg bw (male) | [4] |
| LD50 | Rat | Oral | 3069 mg/kg bw (female) | [4] |
| LD50 | Rat | Dermal | > 2000 mg/kg bw | [2][4] |
| LD50 | Mouse | Oral | 2032 mg/kg bw | [5] |
| LC50 | Rat | Inhalation (4h) | > 0.67 mg/L | [2] |
Chronic Toxicity and Carcinogenicity
Long-term exposure studies have been conducted on chlorpyrifos-methyl in various animal models.
Table 2: Chronic Toxicity and Carcinogenicity of Chlorpyrifos-Methyl
| Species | Duration | Key Findings | NOAEL | Reference |
| Rat | 2 years | Inhibition of brain acetylcholinesterase activity, adrenal vacuolation. No evidence of carcinogenicity. | 1 mg/kg bw/day | [2] |
| Mouse | 2 years | No evidence of carcinogenicity. | 3.9 mg/kg bw/day | [2] |
| Dog | 2 years | Reduced body-weight gain at the highest dose. | 1 mg/kg bw/day | [2] |
Genotoxicity
A battery of tests has been performed to assess the genotoxic potential of chlorpyrifos-methyl.
Table 3: Genotoxicity of Chlorpyrifos-Methyl
| Assay | Test System | Result | Reference |
| Ames Test | S. typhimurium | Negative | [4] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells (in vitro) | Positive with metabolic activation | [2] |
| Micronucleus Test | Mouse bone marrow (in vivo) | Negative | [2] |
| Unscheduled DNA Synthesis | Rat hepatocytes (in vivo) | Negative | [2] |
Based on the overall evidence, the Joint Meeting on Pesticide Residues (JMPR) concluded that chlorpyrifos-methyl is unlikely to be genotoxic.[2]
Experimental Protocols
Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)
-
Test Species: Typically female rats (e.g., Sprague-Dawley).
-
Housing and Acclimatization: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle for at least 5 days prior to the study.
-
Fasting: Animals are fasted (food, but not water, withheld) for a specified period (e.g., overnight) before dosing.
-
Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. Dosing is sequential, with the dose for each subsequent animal adjusted up or down based on the outcome (survival or death) of the previously dosed animal.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weights are recorded at the beginning and end of the study.
-
Data Analysis: The LD50 is calculated using a maximum likelihood method.
Caption: Experimental workflow for the Up-and-Down Procedure for acute oral toxicity testing.
Bacterial Reverse Mutation Test (Ames Test)
-
Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) with different mutations in the histidine or tryptophan operon are used.
-
Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Procedure: The test chemical, bacterial tester strain, and S9 mix (if applicable) are combined in a soft agar overlay. This mixture is poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.
In Vitro Chromosomal Aberration Test
-
Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.
-
Treatment: Cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of cell division.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for structural and numerical chromosomal aberrations.
-
Data Analysis: The frequency of aberrant cells and the number and type of aberrations per cell are recorded and statistically analyzed.
Mechanism of Action and Signaling Pathways
Acetylcholinesterase Inhibition
Organophosphate insecticides like this compound and chlorpyrifos-methyl exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
Caption: Mechanism of acetylcholinesterase inhibition by organophosphate insecticides.
Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron. This overstimulation of the nervous system leads to the characteristic signs of organophosphate poisoning.
Cholinergic Signaling Pathway
The cholinergic system plays a vital role in numerous physiological processes. The overstimulation of this pathway due to AChE inhibition is the basis for the toxicity of organophosphate insecticides.
Caption: Simplified overview of cholinergic signaling pathways.
Metabolism and Detoxification
Organophosphate insecticides are metabolized in the body through various pathways, which can lead to either detoxification or, in some cases, bioactivation to more potent inhibitors of AChE.
Caption: General metabolic pathways of organophosphate insecticides.
References
The Environmental Odyssey of Akton: A Technical Deep Dive into its Fate and Degradation
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of the environmental fate and degradation of the organophosphate pesticide Akton. This whitepaper provides critical data and experimental insights for researchers, scientists, and drug development professionals engaged in environmental risk assessment and management.
This compound, chemically identified as O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, belongs to the organophosphate class of pesticides, known for their neurotoxicity to insects. Understanding its behavior and persistence in the environment is paramount for evaluating its potential impact on non-target organisms and ecosystems. Due to the limited availability of direct data for this compound, this guide leverages information from structurally similar and well-studied organophosphate pesticides, chlorfenvinphos and dichlorvos, to provide a robust and scientifically grounded assessment.
Executive Summary
This technical guide summarizes the key environmental fate parameters of this compound, drawing parallels with chlorfenvinphos and dichlorvos. The primary degradation pathways for these compounds include hydrolysis, microbial degradation, and to a lesser extent, photodegradation. The persistence of these pesticides in the environment is influenced by factors such as pH, temperature, soil type, and microbial activity.
Chemical Properties
A foundational understanding of this compound's chemical properties is essential for predicting its environmental behavior.
| Property | Value | Source |
| Chemical Name | O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate | PubChem |
| CAS Number | 1757-18-2 | PubChem |
| Molecular Formula | C₁₂H₁₄Cl₃O₃PS | PubChem |
| Molecular Weight | 375.6 g/mol | PubChem |
| Log Kow (Octanol-Water Partition Coefficient) | 3.81 (estimated for chlorfenvinphos) | PubChem[1] |
| Water Solubility | 145 mg/L (for chlorfenvinphos at 23°C) | APVMA[2] |
| Vapor Pressure | 2.2 x 10⁻⁷ mbar (for chlorfenvinphos at 25°C) | APVMA[2] |
Environmental Degradation Pathways
The breakdown of this compound in the environment is a complex process involving multiple pathways.
Hydrolysis
Hydrolysis is a significant degradation pathway for organophosphate pesticides, with the rate being highly dependent on pH and temperature.
-
In Water: this compound is expected to undergo hydrolysis, with the rate increasing in alkaline conditions. For the surrogate chlorfenvinphos, the hydrolysis half-life is reported to be 170 days at pH 6 and 80 days at pH 8 at 20-30°C.[3] At a pH of 11, the half-life can decrease to 5 days.[2] Dichlorvos, another surrogate, shows a half-life of about 4 days in lakes and rivers, with rapid degradation at pH 9.[4]
-
In Soil: While hydrolysis can occur in soil, microbial degradation is generally the more dominant process for organophosphates.[3]
Hydrolysis Degradation Pathway of Organophosphate Pesticides
Photodegradation
Photodegradation, or the breakdown of chemicals by light, is generally not a major degradation pathway for organophosphate pesticides like this compound in soil and water, as they do not significantly absorb UV light above 290 nm.[3][5] However, in the atmosphere, reaction with hydroxyl radicals can be a significant degradation route.[3] For dichlorvos, the atmospheric half-life is estimated to be around 11 hours due to reaction with OH radicals.[6]
Microbial Degradation
Microbial degradation is a key process in the dissipation of organophosphate pesticides from soil and water. A diverse range of soil microorganisms, including bacteria and fungi, are capable of metabolizing these compounds.[7]
-
In Soil: The half-life of chlorfenvinphos in soil can range from 28 to 210 days, influenced by soil type, organic matter content, and microbial activity.[3] For dichlorvos, the half-life in soil is reported to be around 7 days.[4] Repeated applications of these pesticides can lead to enhanced microbial degradation.[3]
-
In Water: Biodegradation also occurs in aquatic environments, contributing to the overall removal of the pesticide.[3]
Microbial Degradation Workflow
Environmental Fate
The movement and persistence of this compound in the environment are governed by several key processes.
Soil Sorption and Mobility
The tendency of a pesticide to bind to soil particles (sorption) affects its mobility and availability for degradation or uptake by organisms. The organic carbon-adjusted soil sorption coefficient (Koc) is a key parameter for assessing this.
-
The estimated Koc for chlorfenvinphos is 280, suggesting moderate sorption to soil and limited leaching potential.[3] Stronger adsorption can occur in soils with higher clay content.[1] Dichlorvos, in contrast, does not adsorb strongly to soil particles, indicating a higher potential for leaching.[4]
Bioaccumulation and Biomagnification
Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time. Biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain.
-
The estimated bioconcentration factor (BCF) for chlorfenvinphos ranges from 37 to 460, suggesting a low to moderate potential for bioaccumulation in aquatic organisms.[3] There is no information to suggest significant biomagnification of chlorfenvinphos.[3]
Toxicity to Non-Target Organisms
Organophosphate pesticides, including this compound, can pose a risk to non-target organisms.
-
Aquatic Organisms: this compound has been shown to be toxic to fish, with a 96-hour LC50 of 400 µg/L for channel catfish.[3] Chlorfenvinphos is also highly toxic to aquatic invertebrates.[8]
-
Birds: this compound is reported to be toxic to birds.
-
Bees: Organophosphate pesticides are generally toxic to bees.
Experimental Protocols
Detailed experimental protocols are crucial for generating reliable data on the environmental fate of pesticides. The following outlines a general methodology for a soil degradation study.
Protocol: Aerobic Soil Degradation Study (Adapted from OECD Guideline 307)
-
Soil Collection and Preparation:
-
Collect fresh, sieved (<2 mm) soil from a representative agricultural field.
-
Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity.
-
-
Test Substance Application:
-
Prepare a stock solution of this compound (or a surrogate) in a suitable solvent.
-
Apply the test substance to the soil to achieve the desired concentration, ensuring homogeneous distribution.
-
-
Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C).
-
Maintain aerobic conditions by ensuring adequate air exchange.
-
-
Sampling and Analysis:
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extract the pesticide and its potential degradation products from the soil using an appropriate solvent (e.g., acetonitrile, acetone).
-
Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentrations of the parent compound and its metabolites.
-
-
Data Analysis:
-
Calculate the dissipation rate and half-life (DT50) of the pesticide in the soil using appropriate kinetic models (e.g., first-order kinetics).
-
Experimental Workflow for Soil Degradation Study
Conclusion
The environmental fate and degradation of this compound are complex processes influenced by a multitude of environmental factors. By leveraging data from structurally similar organophosphate pesticides, this guide provides a comprehensive overview of its expected behavior in the environment. The primary routes of dissipation are microbial degradation in soil and hydrolysis in water, particularly under alkaline conditions. While this compound is not expected to persist indefinitely in the environment, its potential for toxicity to non-target organisms necessitates careful management and further research to fully elucidate its environmental risk profile. This technical guide serves as a critical resource for the scientific community to advance our understanding and stewardship of such compounds.
References
- 1. Chlorfenvinphos | C12H14Cl3O4P | CID 10107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apvma.gov.au [apvma.gov.au]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. EXTOXNET PIP - DICHLORVOS [extoxnet.orst.edu]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Atmospheric fate of dichlorvos: photolysis and OH-initiated oxidation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México [scielo.org.mx]
- 8. Chlorfenvinphos (Ref: OMS 166) [sitem.herts.ac.uk]
An In-depth Technical Guide on the Physicochemical Properties of O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the organophosphorus compound O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate, identified by the CAS number 1757-18-2. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on the compound's characteristics. The guide includes a summary of its known physical and chemical properties, detailed methodologies for key experimental determinations based on internationally recognized guidelines, and a visualization of its primary mechanism of action.
Introduction
O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate is an organothiophosphate insecticide. Understanding its physicochemical properties is crucial for assessing its environmental fate, transport, and toxicological profile. This guide synthesizes available data to provide a detailed resource for scientific and research applications.
Chemical Identity
| Identifier | Value |
| IUPAC Name | [2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ⁵-phosphane |
| CAS Number | 1757-18-2 |
| Molecular Formula | C₁₂H₁₄Cl₃O₃PS |
| Molecular Weight | 375.64 g/mol |
| Canonical SMILES | CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
| InChI Key | QCKIOHMRUZJYQZ-UHFFFAOYSA-N |
| Synonyms | Akton, Axiom, ENT 27102, OMS-1344, SD 9098 |
Physicochemical Properties
The following tables summarize the available quantitative data for O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate. It is important to note that while some experimental data is available, other values are based on computational predictions.
Physical Properties
| Property | Value | Source |
| Melting Point | 27.5-28.5 °C | Experimental |
| Boiling Point | 406.5 ± 55.0 °C | Predicted |
| Vapor Pressure | Not available | - |
| Water Solubility | 1.4 mg/L | Experimental[1] |
| Physical Description | Brown liquid | [1] |
Chemical Properties
| Property | Value | Source |
| Octanol-Water Partition Coefficient (logP) | 4.8 | Calculated (XLogP3) |
| pKa | Not available | - |
| Stability | Moderately persistent | [2] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines represent a consensus of expert scientists from OECD member countries and are internationally accepted as standard methods.
Determination of Melting Point
The melting point of O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate can be determined using the OECD Guideline 102: Melting Point/Melting Range .
-
Principle: The method involves heating a small, finely ground sample of the substance and observing the temperature at which melting occurs.
-
Apparatus: A capillary tube melting point apparatus is commonly used.
-
Procedure:
-
A small amount of the dried and powdered substance is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
-
Determination of Boiling Point
For the determination of the boiling point, the OECD Guideline 103: Boiling Point can be followed.
-
Principle: This guideline describes several methods for determining the boiling point of a substance, including ebulliometer, dynamic, and distillation methods. The choice of method depends on the expected boiling point and the properties of the substance.
-
Procedure (Dynamic Method):
-
The substance is heated, and the vapor pressure is measured at different temperatures.
-
The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
For substances with high boiling points, the determination is often carried out at reduced pressure, and the results are extrapolated to standard atmospheric pressure.
-
Determination of Water Solubility
The water solubility can be determined using the OECD Guideline 105: Water Solubility .
-
Principle: The "shake-flask" method is a common technique where an excess of the test substance is equilibrated with water at a constant temperature.
-
Procedure:
-
An excess amount of the solid or liquid test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The mixture is then centrifuged or filtered to separate the aqueous phase from the undissolved substance.
-
The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., chromatography).
-
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient, a key parameter for assessing environmental fate and bioaccumulation potential, can be determined using the OECD Guideline 107 (Shake Flask Method) or OECD Guideline 117 (HPLC Method) .
-
Principle (Shake Flask Method): The method involves dissolving the test substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibrium has been reached.
-
Procedure (Shake Flask Method):
-
A solution of the test substance in either n-octanol or water is prepared.
-
This solution is mixed with the other solvent (water or n-octanol, respectively) in a vessel.
-
The vessel is shaken at a constant temperature until partitioning equilibrium is achieved.
-
The phases are separated by centrifugation.
-
The concentration of the substance in both the n-octanol and water phases is determined by an appropriate analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is reported as logP.
-
Mechanism of Action: Signaling Pathway
As an organophosphorus insecticide, the primary mechanism of action of O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4][5][6] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.
Caption: Inhibition of Acetylcholinesterase by O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of a physicochemical property, such as water solubility, following an OECD guideline.
Caption: Generalized workflow for physicochemical property determination.
Conclusion
This technical guide has compiled the available physicochemical data for O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate. While key experimental values for properties such as melting point and water solubility have been presented, it is evident that there are gaps in the publicly available experimental data for other parameters like boiling point and vapor pressure. The provided methodologies, based on OECD guidelines, offer a standardized approach for the experimental determination of these properties. The visualization of the acetylcholinesterase inhibition pathway clarifies its primary toxicological mechanism. This guide serves as a valuable resource for scientists and researchers, highlighting both the known characteristics of this compound and the areas where further experimental investigation is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]
- 5. Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species [mdpi.com]
- 6. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]
The Rise and Fall of Akton: A Technical History of an Organophosphate Pesticide
Hagerstown, MD – Akton, a once widely used organophosphate pesticide, represents a significant chapter in the history of crop protection and environmental science. This technical guide delves into the history, development, chemical properties, and mechanism of action of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of this notable compound. Known chemically as O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, this compound was developed by the Shell International Chemical Company Ltd. and marketed under various trade names including Shell SD 9098, Birlane, Dermaton, Sapercon, Steladone, and Supona.[1][2]
Historical Development
The development of this compound is rooted in the broader history of organophosphorus chemistry, which saw a surge in research and application in the mid-20th century. Following the discovery of the insecticidal properties of other organophosphates, chemical companies like Shell invested in synthesizing and screening new compounds for agricultural and public health applications. This compound, also identified as chlorfenvinphos, was first introduced in the United States in 1963.[3] Its development was part of a wave of synthetic pesticide innovation aimed at controlling a wide range of insect pests.[4][5][6][7][8] However, due to its toxicity profile and environmental concerns, all registered uses of chlorfenvinphos as a pesticide in the United States were canceled by 1991.[1][2]
Physicochemical and Toxicological Profile
This compound is an amber-colored liquid with a mild chemical odor.[1] It is miscible with many common organic solvents but has a relatively low water solubility.[1][9][10] The technical grade material is a mixture of Z and E isomers, with the Z isomer typically being the more abundant.[10][11]
The toxicological properties of this compound have been extensively studied. As an organophosphate, its primary mode of action is the inhibition of the enzyme acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxic effects. The acute toxicity of this compound varies significantly across different species.
Table 1: Physicochemical Properties of this compound (Chlorfenvinphos)
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄Cl₃O₃PS | [1] |
| Molecular Weight | 375.6 g/mol | [1] |
| Water Solubility | 145 mg/L at 23°C | [10] |
| Vapor Pressure | 7.5 x 10⁻⁶ mm Hg | [1] |
| Log Kₒw | 3.81 | [1] |
Table 2: Acute Toxicity of this compound (Chlorfenvinphos)
| Test Animal | Route of Administration | LD₅₀ Value | Reference |
| Rat | Oral | 9.6 - 39 mg/kg | [3] |
| Rabbit | Dermal | 400 - 4700 mg/kg | [3][12] |
| Dog | Oral | >12,000 mg/kg | [3] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound, like other organophosphate pesticides, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.
The phosphorus atom in this compound is electrophilic and reacts with the serine hydroxyl group in the active site of AChE. This results in the phosphorylation of the enzyme, rendering it inactive. The accumulation of ACh in the synapse leads to continuous stimulation of cholinergic receptors, resulting in a range of symptoms from muscle twitching and paralysis to seizures and, at high doses, death.
Caption: Inhibition of acetylcholinesterase by this compound in the synaptic cleft.
Environmental Fate
The environmental persistence and mobility of this compound are influenced by factors such as soil type, pH, and microbial activity. In soil, this compound is moderately persistent, with a reported half-life ranging from 9 to 35 days in some agricultural soils.[13] Biodegradation is a key process in its dissipation from soil.[13]
In aqueous environments, the stability of this compound is pH-dependent. It hydrolyzes slowly in acidic to neutral conditions but degrades more rapidly under alkaline conditions.[10] The potential for leaching into groundwater is considered a risk due to its moderate water solubility.[9][14]
Table 3: Environmental Fate of this compound (Chlorfenvinphos)
| Parameter | Value | Reference |
| Soil Half-life | 9 - 210 days (variable with soil type) | [13] |
| Hydrolysis Half-life (pH 6, 20-30°C) | 170 days | [10] |
| Hydrolysis Half-life (pH 9, 20-30°C) | 80 days | [10] |
Experimental Protocols
Synthesis of this compound (Chlorfenvinphos)
A common method for the synthesis of chlorfenvinphos involves the reaction of triethyl phosphite with 2,2,2',4'-tetrachloroacetophenone.[1][15]
Materials:
-
Triethyl phosphite
-
2,2,2',4'-tetrachloroacetophenone
-
Anhydrous reaction solvent (e.g., toluene)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column for purification
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2,2,2',4'-tetrachloroacetophenone in anhydrous toluene.
-
Add triethyl phosphite to the solution, typically in a slight molar excess.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified. This can be achieved by washing the residue with water to remove any water-soluble byproducts, followed by extraction with an organic solvent (e.g., dichloromethane).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.
-
Final purification is typically achieved by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the final product as a mixture of Z and E isomers.
Caption: A simplified workflow for the synthesis of this compound.
Analysis of this compound in Soil Samples by Gas Chromatography
This protocol outlines a general procedure for the determination of this compound residues in soil using gas chromatography with a suitable detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[16][17][18][19]
Materials and Equipment:
-
Soil sample
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., acetone:hexane mixture)
-
Solid-phase extraction (SPE) cartridges for cleanup (e.g., Florisil)
-
Gas chromatograph (GC) with an appropriate detector (FPD or MS)
-
Chromatographic column suitable for organophosphate analysis (e.g., DB-5ms)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample.
-
Extraction:
-
Weigh a representative portion of the soil sample (e.g., 10 g) into a centrifuge tube.
-
Add anhydrous sodium sulfate to absorb any moisture.
-
Add the extraction solvent (e.g., 20 mL of a 1:1 acetone:hexane mixture).
-
Vortex the sample vigorously for several minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the soil from the solvent.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process with fresh solvent and combine the supernatants.
-
-
Cleanup:
-
Concentrate the combined extracts to a small volume (e.g., 1-2 mL) using a rotary evaporator or a stream of nitrogen.
-
Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering co-extractives. Condition the cartridge with the elution solvent, load the concentrated extract, and elute the analyte with a suitable solvent mixture.
-
-
Analysis:
-
Concentrate the eluate from the SPE step and reconstitute in a known volume of a suitable solvent for GC analysis (e.g., hexane).
-
Inject an aliquot of the final extract into the GC-FPD or GC-MS system.
-
The GC conditions (e.g., oven temperature program, carrier gas flow rate) should be optimized for the separation of this compound from other potential contaminants.
-
Quantify the concentration of this compound in the sample by comparing the peak area to a calibration curve prepared from certified reference standards.
-
Caption: General workflow for the analysis of this compound in soil samples.
Analysis of this compound in Water Samples by Liquid Chromatography
This protocol provides a general outline for the determination of this compound in water samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[20][21][22][23]
Materials and Equipment:
-
Water sample
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol and water (LC-MS grade) for mobile phase
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
LC column suitable for pesticide analysis (e.g., C18)
-
Syringe filters
Procedure:
-
Sample Preparation:
-
Collect the water sample in a clean glass container.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass a known volume of the filtered water sample through the conditioned SPE cartridge. This compound will be retained on the sorbent.
-
Wash the cartridge with a small amount of water to remove any unretained impurities.
-
Elute the retained this compound from the cartridge using a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
The LC method (e.g., mobile phase composition, gradient, flow rate) and MS/MS parameters (e.g., precursor and product ions, collision energy) should be optimized for the sensitive and selective detection of this compound.
-
Quantify the concentration of this compound in the sample using a calibration curve prepared from certified reference standards.
-
Caption: General workflow for the analysis of this compound in water samples.
Conclusion
This compound, or chlorfenvinphos, played a role in the evolution of synthetic pesticides, offering effective control of various insect pests. However, its high mammalian toxicity and environmental persistence ultimately led to its discontinuation in many parts of the world. The study of its history, mechanism of action, and analytical determination continues to be relevant for understanding the broader implications of organophosphate pesticides and for developing safer and more sustainable pest management strategies. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of environmental science, toxicology, and analytical chemistry.
References
- 1. Chlorfenvinphos | C12H14Cl3O4P | CID 10107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorfenvinphos | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. Chlorfenvinphos - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organophosphorus Compounds at 80: Some Old and New Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorfenvinphos (Ref: OMS 166) [sitem.herts.ac.uk]
- 10. apvma.gov.au [apvma.gov.au]
- 11. 207. Chlorfenvinphos (WHO Pesticide Residues Series 1) [inchem.org]
- 12. HEALTH EFFECTS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chlorfenvinphos - Coastal Wiki [coastalwiki.org]
- 15. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. nihroorkee.gov.in [nihroorkee.gov.in]
- 19. uvadoc.uva.es [uvadoc.uva.es]
- 20. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 21. lcms.cz [lcms.cz]
- 22. pubs.usgs.gov [pubs.usgs.gov]
- 23. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]
"Akton compound structural analysis and isomers"
An In-depth Technical Guide to the Structural Analysis and Isomers of Akton
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an organothiophosphate compound with the molecular formula C₁₂H₁₄Cl₃O₃PS. Primarily known for its application as a pesticide, a comprehensive understanding of its chemical structure, isomeric forms, and mechanism of action is crucial for its effective and safe use, as well as for the development of related compounds. This technical guide provides a detailed analysis of this compound's structure, explores its potential isomers, and outlines its presumed biological activity as an acetylcholinesterase inhibitor. Generic experimental protocols for the analysis of such compounds are also detailed, alongside a visualization of the relevant biological pathway.
Chemical Structure and Properties
This compound, systematically named [2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ⁵-phosphane, is a chlorinated organothiophosphate.[1] Its structure features a dichlorophenyl group attached to a chloroethenyl group, which is in turn linked to a diethyl phosphorothioate moiety.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in Table 1.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₂H₁₄Cl₃O₃PS |
| Molecular Weight | 375.6 g/mol |
| IUPAC Name | [2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ⁵-phosphane |
| CAS Number | 1757-18-2 |
| XLogP3 | 4.8 |
| Topological Polar Surface Area | 59.8 Ų |
| Exact Mass | 373.946686 Da |
| Monoisotopic Mass | 373.946686 Da |
Data sourced from PubChem.[1][2][3]
Isomerism in this compound
Isomers are molecules that have the same molecular formula but different arrangements of atoms.[4][5] this compound has the potential for two main types of isomerism: constitutional isomerism and stereoisomerism.
Constitutional Isomers
Constitutional isomers, also known as structural isomers, have the same molecular formula but different connectivity of atoms.[6] For this compound, constitutional isomers would involve variations in the substitution pattern of the chlorine atoms on the phenyl ring. For example, a known constitutional isomer is O-(2-chloro-1-(2,4-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, where the chlorine atoms on the phenyl ring are at positions 2 and 4, instead of 2 and 5.[7]
Stereoisomers
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.
The presence of a carbon-carbon double bond in the ethenyl group of this compound gives rise to the possibility of geometric isomerism (cis-trans isomerism). The IUPAC name for one of the isomers of this compound is specified with an (E)-configuration, which indicates the presence of a corresponding (Z)-isomer.[2] These isomers would differ in the orientation of the substituents around the double bond.
Biological Activity and Signaling Pathway
As an organothiophosphate pesticide, the primary mode of action of this compound is presumed to be the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][7][8][9]
Mechanism of Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid.[8] This process is essential for terminating nerve signals at cholinergic synapses.
Organophosphates like this compound act as irreversible inhibitors of AChE.[8] The phosphorus atom of the organophosphate forms a covalent bond with the serine residue in the active site of the enzyme, leading to its phosphorylation.[10] This inactivation of AChE results in the accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of acetylcholine receptors and subsequent disruption of nerve function.[8]
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.
Sample Preparation:
-
Extraction: A representative sample (e.g., soil, water, or biological tissue) is extracted with a suitable organic solvent such as acetonitrile or a mixture of acetone and dichloromethane.
-
Clean-up: The extract is then cleaned up to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like Florisil or C18.
-
Concentration: The cleaned-up extract is concentrated under a gentle stream of nitrogen.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Oven Temperature Program: A programmed temperature gradient is used to separate the components of the mixture. A typical program might start at 60°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless injection is commonly used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the eluting compound is compared to a spectral library for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the chemical structure of a molecule.
Sample Preparation:
-
A few milligrams of the purified this compound standard are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
Data Acquisition:
-
¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
³¹P NMR: Is particularly useful for organophosphorus compounds, providing information about the phosphorus environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation:
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Data Acquisition:
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. Characteristic absorption bands for functional groups such as P=S, P-O-C, and C-Cl would be expected.
Caption: General experimental workflow for the analysis of this compound.
Conclusion
This compound is an organothiophosphate pesticide whose biological activity is predicated on the inhibition of acetylcholinesterase. Its chemical structure allows for the existence of both constitutional and geometric isomers, which may have different biological activities and environmental fates. While specific experimental data on this compound is limited in publicly accessible literature, established analytical techniques for organophosphate pesticides can be readily applied for its characterization. Further research into the specific properties of this compound's isomers and its detailed toxicological profile would be beneficial for a more complete understanding of this compound.
References
- 1. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-((E)-2-Chloro-1-(2,5-dichlorophenyl)ethenyl) O,O-diethyl phosphorothioate | C12H14Cl3O3PS | CID 6433292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H14Cl3O3PS | CID 15649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)vinyl) O,O-diethyl ester | C12H14Cl3O3PS | CID 6433255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. attogene.com [attogene.com]
- 10. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Bioaccumulation Potential of Akton (Chlorfenvinphos) in Ecosystems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Akton, the trade name for the organophosphate insecticide chlorfenvinphos, has been utilized in agricultural and veterinary applications. This technical guide provides a comprehensive overview of its bioaccumulation potential in ecosystems, a critical factor in assessing its environmental risk. Due to its physicochemical properties, notably its moderate lipophilicity, chlorfenvinphos exhibits a potential for bioaccumulation in aquatic organisms. This document synthesizes available quantitative data on its bioconcentration, details relevant experimental methodologies for its assessment, and outlines its environmental fate and degradation pathways. The information presented herein is intended to support researchers, scientists, and professionals in understanding the environmental dynamics of this compound.
Introduction
Chlorfenvinphos, chemically known as O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl phosphorothioate (CAS RN: 1757-18-2), is a non-systemic organophosphate insecticide and acaricide.[1] It has been employed to control a range of insect pests in soil and on crops, as well as ectoparasites on livestock. The environmental persistence and potential for bioaccumulation of pesticides are of significant concern due to the risk of adverse effects on non-target organisms and the potential for transfer through the food web. This guide focuses on the bioaccumulation potential of chlorfenvinphos, providing a technical resource for its environmental risk assessment.
Physicochemical Properties and Bioaccumulation Potential
The tendency of a chemical to bioaccumulate is largely influenced by its physicochemical properties, particularly its lipophilicity (fat-solubility) and water solubility.
Table 1: Physicochemical Properties of Chlorfenvinphos
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄Cl₃O₃PS | [2] |
| Molecular Weight | 375.6 g/mol | [2] |
| Water Solubility | 145 mg/L (at 23°C) | [3] |
| Octanol-Water Partition Coefficient (log Kow) | 3.81 - 4.22 | [3] |
| Vapor Pressure | 2.2 x 10⁻⁷ mbar (at 25°C) | [3] |
The octanol-water partition coefficient (log Kow) is a key indicator of bioaccumulation potential. With a log Kow in the range of 3.81 to 4.22, chlorfenvinphos is considered to have a moderate potential for bioaccumulation in aquatic organisms.[3] Substances with a log Kow between 3 and 5 are generally expected to bioconcentrate in the fatty tissues of organisms.
Quantitative Bioaccumulation Data
The bioconcentration factor (BCF) is a critical metric for quantifying the bioaccumulation potential of a substance from water. It is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state.
Table 2: Bioconcentration Factor (BCF) of Chlorfenvinphos in Aquatic Organisms
| Organism | BCF Value (L/kg) | Comments | Reference |
| Aquatic Organisms (general) | 37 - 460 | Estimated whole-body concentration factors. | [2] |
Available data indicates that the whole-body bioconcentration factor for chlorfenvinphos in aquatic organisms ranges from 37 to 460.[2] This range suggests a low to moderate bioaccumulation potential. According to the criteria set by agencies like the U.S. Environmental Protection Agency, substances with a BCF less than 1000 are generally not considered to be bioaccumulative.[4]
Experimental Protocol for Bioaccumulation Assessment
The standard method for determining the bioconcentration factor in fish is the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[5][6][7] This guideline provides a framework for assessing the uptake and depuration of a chemical by fish.
OECD 305: Bioaccumulation in Fish (Aqueous Exposure)
This test consists of two phases: an uptake phase and a depuration (elimination) phase.
1. Test System:
-
Test Organism: A species with a low fat content and a relatively fast growth rate is preferred, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Water: Dechlorinated tap water or reconstituted water with controlled temperature, pH, and dissolved oxygen levels.
-
Apparatus: A flow-through system is recommended to maintain a constant concentration of the test substance in the water.
2. Uptake Phase:
-
Fish are exposed to a constant, sublethal concentration of the test substance (chlorfenvinphos) in the water for a period sufficient to reach a steady state (typically 28 days).
-
Water and fish samples are collected at regular intervals to measure the concentration of the test substance.
3. Depuration Phase:
-
After the uptake phase, the remaining fish are transferred to clean, untreated water.
-
Fish are sampled at intervals to measure the decrease in the concentration of the test substance over time.
4. Analysis:
-
The concentrations of chlorfenvinphos in water and fish tissue are determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).
-
The bioconcentration factor (BCF) is calculated as the ratio of the concentration in the fish (at steady state) to the concentration in the water.
-
The uptake rate constant (k₁) and the depuration rate constant (k₂) can also be determined from the kinetic data.
The following diagram illustrates the workflow of a typical OECD 305 study.
Environmental Fate and Degradation
The bioaccumulation potential of a substance is also influenced by its persistence in the environment. Chlorfenvinphos is subject to several degradation processes.
Degradation in Soil
-
Persistence: Chlorfenvinphos is moderately persistent in soil. Its half-life in sandy soil can range from 28 to 210 days.[2] In peat soils with high organic matter, it can persist for much longer, with 70% remaining after 21 weeks.[2]
-
Degradation Pathway: Degradation is primarily biotic.[2] The major degradation products include trichloroacetophenone, 2,4-dichloroacetophenone, and 1-(2',4'-dichlorophenyl)-ethan-1-ol.[2] None of these degradation products are known to have pesticidal activity.[2]
The following diagram illustrates the degradation pathway of chlorfenvinphos in soil.
Degradation in Water
-
Persistence: Chlorfenvinphos is relatively stable in water at neutral pH. The hydrolysis half-life is approximately 170 days at pH 6 and 80 days at pH 8 at 20-30°C.[2]
-
Degradation Processes: Degradation in water occurs through hydrolysis, photosensitized oxidation, and biodegradation.[2]
Signaling Pathways and Toxicological Considerations
While the primary focus of this guide is bioaccumulation, it is relevant to note the toxicological mechanism of chlorfenvinphos for a comprehensive risk assessment. As an organophosphate insecticide, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[1] This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, which can be toxic to both target and non-target organisms.
For professionals in drug development, understanding the potential for off-target effects is crucial. While not a pharmaceutical, the study of how environmental contaminants like chlorfenvinphos interact with biological systems can provide insights into potential toxicological pathways. For instance, some studies have suggested that organophosphates can induce oxidative stress. One study on rats indicated that chlorfenvinphos induces oxidative stress in liver mitochondria. While this is not directly related to bioaccumulation, it highlights a potential secondary mechanism of toxicity that could be relevant in a broader toxicological assessment.
The logical relationship for assessing the overall environmental risk of chlorfenvinphos is outlined in the diagram below.
Conclusion
This compound (chlorfenvinphos) exhibits a moderate potential for bioaccumulation in aquatic ecosystems, as indicated by its physicochemical properties and measured bioconcentration factors. The BCF values, ranging from 37 to 460, suggest that while it can accumulate in organisms, it is unlikely to reach levels associated with highly bioaccumulative substances. Its moderate persistence in soil and water means that it can be available for uptake by organisms over a period of time. A thorough understanding of its bioaccumulation potential, guided by standardized experimental protocols such as OECD 305, is essential for a comprehensive environmental risk assessment. For professionals in related scientific fields, the data and methodologies presented in this guide offer a technical basis for evaluating the environmental behavior of this and similar compounds.
References
- 1. Chlorfenvinphos (Ref: OMS 166) [sitem.herts.ac.uk]
- 2. HEALTH EFFECTS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 877. Chlorfenvinphos (Pesticide residues in food: 1994 evaluations Part II Toxicology) [inchem.org]
- 4. siue.edu [siue.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Detection of Pesticides in Soil
Introduction
The detection and quantification of pesticide residues in soil are critical for environmental monitoring, agricultural assessment, and human health protection. Various analytical methods are employed to determine the concentration of these compounds in complex soil matrices. This document provides a detailed overview of the analytical methods for the detection of a representative organochlorine pesticide, dichlorodiphenyltrichloroethane (DDT), in soil, with a focus on gas chromatography-mass spectrometry (GC-MS). While the specific compound "Akton" was not identified in scientific literature, the following protocols for pesticide analysis serve as a comprehensive guide for researchers, scientists, and drug development professionals working with similar organic contaminants in soil.
Chromatography is a preferred technique for soil analysis due to its capability to identify and quantify complex materials like pesticides.[1] Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful methods that allow for the simultaneous analysis of multiple compounds.[1] Specifically, GC coupled with mass spectrometry (GC-MS) is a crucial tool for detecting a wide array of compounds, including pesticides, polycyclic aromatic hydrocarbons (PAHs), and other volatile or semi-volatile organic compounds.[1][2]
Principle of the Method
The analysis of pesticides in soil typically involves three main steps: sample preparation, extraction, and instrumental analysis.
-
Sample Preparation: Soil samples are first homogenized to ensure representativeness. This often involves air-drying, sieving to remove large debris, and grinding to achieve a uniform particle size.[3]
-
Extraction: The target pesticide is extracted from the soil matrix using a suitable organic solvent. Common extraction techniques include shaking, sonication, and microwave-assisted extraction (MAE).[2][4] The choice of solvent is critical and is typically based on the polarity of the target analyte. A common solvent for pesticide extraction is acetonitrile.[4]
-
Instrumental Analysis: The extract is then analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC separates the individual components of the extract based on their volatility and interaction with the stationary phase of the GC column. The MS then detects and identifies the separated components based on their mass-to-charge ratio, providing high sensitivity and selectivity.[2][4]
Experimental Protocols
1. Sample Preparation
This protocol outlines the steps for preparing soil samples for pesticide analysis.
-
Materials:
-
Soil samples
-
Drying oven (40-105°C)
-
Mortar and pestle or mechanical grinder
-
Sieves (e.g., 2 mm)
-
Glass or stainless steel containers
-
-
Procedure:
-
Collect representative soil samples from the area of interest.
-
Air-dry the soil samples in a well-ventilated area or in a drying oven at a temperature that avoids the loss of volatile analytes (typically 40-105°C).[5] Samples can be dried for up to 48 hours depending on the temperature and quantity of the material.[5]
-
Once dried, gently crush the soil using a mortar and pestle or a mechanical grinder.
-
Pass the crushed soil through a 2 mm sieve to remove stones, roots, and other large debris.
-
Store the sieved soil in clean, labeled glass or stainless steel containers until extraction.
-
2. Sample Extraction (Shaking Extraction)
This protocol describes a simple and effective method for extracting pesticides from prepared soil samples.[4]
-
Materials:
-
Prepared soil sample
-
Acetonitrile (pesticide grade)
-
Sodium chloride (NaCl)
-
Centrifuge tubes (50 mL)
-
Mechanical shaker or oscillator
-
Centrifuge
-
Evaporator (e.g., rotary evaporator or nitrogen evaporator)
-
Solvent for redissolving (e.g., ethyl acetate:acetone 49:1)
-
-
Procedure:
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[4]
-
Add 20 mL of acetonitrile to the tube.[4]
-
Shake the tube for 1 hour at 180 rpm using a mechanical shaker.[4]
-
Centrifuge the tube for 5 minutes at 4000 rpm to separate the supernatant.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Add 5 g of sodium chloride to the supernatant to induce phase separation and reduce the water content in the acetonitrile phase.[4]
-
Vortex the tube for 1 minute and then allow the layers to separate.
-
Take the upper acetonitrile layer and evaporate it to dryness under a gentle stream of nitrogen or using a rotary evaporator.[4]
-
Redissolve the residue in 2.5 mL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate:acetone 49:1).[4]
-
3. GC-MS Analysis
This protocol provides general conditions for the analysis of the extracted pesticide using GC-MS.[2] Instrument conditions should be optimized for the specific analyte and instrument.
-
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column suitable for pesticide analysis (e.g., TR-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness)[2]
-
-
GC Conditions (Example):
-
MS Conditions (Example):
Data Presentation
The performance of an analytical method is characterized by several key parameters. The following table summarizes typical performance data for the analysis of pesticides in soil by GC-QTOF, a similar high-resolution mass spectrometry technique.
| Parameter | Value | Reference |
| Linearity (R²) | >0.99 | [4] |
| Concentration Range | 10 µg/L to 200 µg/L | [4] |
| Recovery | 70% - 120% (for 91.7% of compounds) | [4] |
| Precision (RSD) | <15% (for 93.2% of compounds) | [4] |
Visualizations
Experimental Workflow for Pesticide Detection in Soil
The following diagram illustrates the overall workflow from sample collection to data analysis.
Caption: Experimental workflow for pesticide analysis in soil.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the analytical steps.
Caption: Logical flow of soil analysis for pesticide detection.
References
- 1. The Importance of Soil Analysis | SCION Instruments [scioninstruments.com]
- 2. Frontiers | Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater [frontiersin.org]
- 3. kzndard.gov.za [kzndard.gov.za]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
Application Note: Quantitative Analysis of Akton in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and validated method for the quantitative analysis of the novel therapeutic compound Akton using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation from pharmaceutical matrices, instrument parameters, and data analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control and research applications in drug development.
Introduction
This compound is a next-generation therapeutic agent under investigation for its role in modulating cellular signaling pathways. As with any new pharmaceutical compound, a reliable analytical method for its quantification is crucial for formulation development, stability testing, and quality assurance. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] This document provides a comprehensive protocol for the GC-MS analysis of this compound, designed for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and ensure the analyte is in a form suitable for GC-MS analysis.[3][4]
Materials:
-
This compound reference standard
-
Pharmaceutical formulation containing this compound (e.g., tablets, capsules)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Internal Standard (ISTD): (A suitable, non-interfering compound, e.g., 2-nonanol)[5]
-
0.22 µm syringe filters
-
Autosampler vials with inserts
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of the internal standard (ISTD) in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spike each calibration standard with the ISTD to a final concentration of 10 µg/mL.
-
-
Sample Preparation from Pharmaceutical Formulation:
-
Accurately weigh and grind a representative portion of the pharmaceutical formulation.
-
Transfer a quantity of the powdered formulation equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the this compound.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Centrifuge a portion of the solution to pellet any insoluble excipients.[3]
-
Transfer 1 mL of the supernatant to a clean tube and add the internal standard to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.[3]
-
GC-MS Instrumentation and Parameters
The following parameters were optimized for the analysis of this compound on a standard single quadrupole GC-MS system.[6]
| GC Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane stationary phase |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Parameter | Setting |
| Ion Source | Electron Ionization (EI)[2] |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | This compound: m/z 210 (quantifier), 182, 154 (qualifiers)ISTD: m/z 129 (quantifier), 101 (qualifier) |
Data Presentation
The quantitative performance of the method was evaluated by analyzing the calibration standards and quality control (QC) samples at three different concentrations.
Table 1: Calibration Curve Data for this compound Analysis
| Concentration (µg/mL) | Peak Area Ratio (this compound/ISTD) |
| 1 | 0.12 |
| 5 | 0.61 |
| 10 | 1.23 |
| 25 | 3.05 |
| 50 | 6.18 |
| 100 | 12.45 |
| R² | 0.9998 |
Table 2: Accuracy and Precision of the Method
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 4.9 | 98.0 | 2.5 |
| Medium | 25 | 25.4 | 101.6 | 1.8 |
| High | 75 | 74.1 | 98.8 | 1.2 |
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
References
- 1. GC-MS Analysis, Gas Chromatography-Mass Spectrometry | Lucideon [lucideon.com]
- 2. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. ttb.gov [ttb.gov]
- 6. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
Akton in Environmental Analysis: A Reference Standard Protocol
Application Note: The use of Akton as a reference standard in environmental testing is essential for the accurate quantification of organophosphate pesticides in various environmental matrices. Due to its stability and well-characterized properties, this compound serves as a reliable benchmark for chromatographic and spectroscopic analytical methods.
This compound, chemically identified as O-[2-Chloro-1-(2,5-dichlorophenyl)vinyl] O,O-diethyl phosphorothioate, is a highly toxic organophosphate insecticide.[1] Its presence in the environment, even at trace levels, can be indicative of agricultural runoff or improper disposal, posing risks to ecosystems and human health. Therefore, its precise measurement is critical for environmental monitoring and regulatory compliance.
This document provides a detailed protocol for using this compound as a reference standard for the quantification of related pesticides in soil and water samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1757-18-2[1][2] |
| Molecular Formula | C12H14Cl3O3PS[2][3] |
| Molecular Weight | 375.64 g/mol [1] |
| Melting Point | 27.5-28.5 °C[1] |
| Boiling Point | 406.5±55.0 °C (Predicted)[1] |
| Toxicity (Oral-Rat LD50) | 42 mg/kg[1] |
Experimental Protocol: Quantification of Organophosphate Pesticides in Environmental Samples using this compound as a Reference Standard
This protocol outlines the procedure for the preparation of standards, sample extraction, and analysis of environmental samples for the presence of organophosphate pesticides, using this compound as a reference standard.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Solvents: Acetone, Hexane, Dichloromethane (DCM) (pesticide residue grade)
-
Sodium sulfate , anhydrous, granular (baked at 400°C for 4 hours)
-
Florisil® SPE cartridges (or equivalent solid-phase extraction cartridges)
-
Sample collection jars , amber glass, with PTFE-lined caps
-
Volumetric flasks , Class A
-
Micropipettes and tips
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an appropriate capillary column (e.g., DB-5ms)
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetone in a Class A volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with hexane to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to generate the calibration curve.
Sample Collection and Preparation
-
Water Samples: Collect water samples in 1 L amber glass jars. Store at 4°C until extraction.
-
Soil/Sediment Samples: Collect approximately 50 g of soil or sediment in a glass jar. Store at 4°C until extraction.
Extraction and Cleanup
Water Sample Extraction:
-
Spike the 1 L water sample with a known amount of an internal standard.
-
Extract the sample with 3 x 50 mL of DCM in a separatory funnel.
-
Combine the DCM extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
Soil/Sediment Sample Extraction:
-
Mix 20 g of the soil sample with 10 g of anhydrous sodium sulfate.
-
Spike with an internal standard.
-
Extract the sample using an accelerated solvent extractor with a mixture of acetone and hexane (1:1 v/v).
-
Concentrate the extract to approximately 1 mL.
Cleanup (for both sample types):
-
Condition a Florisil® SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute the pesticides with a mixture of hexane and acetone.
-
Concentrate the eluate to a final volume of 1 mL.
GC-MS Analysis
-
Injection: Inject 1 µL of the prepared sample extract and working standards into the GC-MS.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Mode: Selected Ion Monitoring (SIM) for target analytes and this compound.
-
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration for the series of working standards.
-
Quantification: Determine the concentration of the target organophosphate pesticides in the environmental samples by comparing their peak areas to the calibration curve of this compound, adjusting for the internal standard.
Visualizations
Experimental Workflow
References
Application of Akton (Chlorpyrifos) in Agricultural Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akton, a trade name for the organophosphate insecticide chlorpyrifos, has been a significant tool in agricultural pest management for decades.[1] Its broad-spectrum efficacy against a wide range of insect pests has made it a staple in the protection of various crops, including cereals, fruits, nuts, and vegetables.[1] This document provides detailed application notes and protocols for the use of this compound (chlorpyrifos) in agricultural pest management studies, with a focus on its mode of action, efficacy against key pests, and standardized experimental methodologies.
Mode of Action
The primary mode of action of chlorpyrifos is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2][3] Chlorpyrifos itself is converted to its active metabolite, chlorpyrifos-oxon, which then binds to the active site of AChE.[4][5] This binding prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] The resulting accumulation of ACh leads to continuous nerve stimulation, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[2]
Efficacy of this compound (Chlorpyrifos) Against Key Agricultural Pests
Chlorpyrifos has demonstrated efficacy against a wide array of agricultural pests. The following tables summarize quantitative data from various studies.
Table 1: Efficacy of Chlorpyrifos Against Sucking Insects
| Crop | Pest | Active Ingredient (a.i.) Application Rate | Efficacy | Study Reference |
| Alfalfa | Aphids | 480.0 g a.i./ha | 90.93% - 98.90% control (1-7 days after treatment) | Effectiveness of different insecticides for control of aphids and thrips on alfalfa |
| Alfalfa | Thrips | 480.0 g a.i./ha | 92.78% - 100.00% control (1-7 days after treatment) | Effectiveness of different insecticides for control of aphids and thrips on alfalfa |
| Citrus | Asian Citrus Psyllid (Diaphorina citri) | Not specified | Effective in suppressing populations | [6][7] |
Table 2: Efficacy of Chlorpyrifos Against Chewing Insects
| Crop | Pest | Metric | Value | Study Reference |
| Cotton | Cotton Bollworm (Helicoverpa armigera) | Not specified | Effective control | EFFICACY OF PYRETHROIDS AND NEW INSECTICIDES AGAINST BOLLWORMS ON COTTON, 2000 |
| Groundnut | Leaf Miner (Aproaerema modicella) | Not specified | Effective control | Bio-efficacy of insecticide pre mix (Chlorpyriphos 50% + Cypermethrin 5% EC) against ground nut leaf miner in Konkan region |
| Sugarcane | Sugarcane Borer (Diatraea saccharalis) | Not specified | Used for control | [8] |
Table 3: Laboratory Bioassay Data for Chlorpyrifos
| Pest Species | Metric | Value | Study Reference |
| Cotton Leafworm (Spodoptera littoralis) | LC50 | 444.5 mg/L | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized protocols for conducting laboratory bioassays and field trials to evaluate the efficacy of this compound (chlorpyrifos).
Protocol 1: Laboratory Bioassay - Leaf Dip Method
This protocol is designed to determine the lethal concentration (e.g., LC50) of chlorpyrifos against foliage-feeding insects.
Materials:
-
Technical grade chlorpyrifos
-
Acetone (solvent)
-
Distilled water
-
Triton X-100 or similar surfactant
-
Host plant leaves (e.g., cotton, cabbage)
-
Petri dishes or ventilated containers
-
Filter paper
-
Soft brush
-
Test insects (e.g., larvae of Spodoptera littoralis)
-
Beakers and graduated cylinders
-
Micropipette
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of chlorpyrifos in acetone. For example, dissolve 100 mg of technical grade chlorpyrifos in 10 mL of acetone to get a 10,000 ppm solution.
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100). Concentrations should be selected to produce a range of mortalities (e.g., 10% to 90%). A control solution of distilled water and surfactant should also be prepared.
-
Leaf Treatment: Dip host plant leaves into each test solution for 10-20 seconds with gentle agitation. Allow the leaves to air dry completely on a clean surface.
-
Insect Exposure: Place a treated leaf in each petri dish lined with moist filter paper. Introduce a known number of test insects (e.g., 10-20 larvae) onto the leaf using a soft brush.
-
Incubation: Seal the petri dishes and incubate at a constant temperature and humidity (e.g., 25 ± 2°C, 60-70% RH) with a set photoperiod.
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours after exposure. Insects are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Analyze the data using probit analysis to determine the LC50 and other lethal concentration values.[10]
Protocol 2: Field Efficacy Trial
This protocol outlines the steps for conducting a field trial to evaluate the effectiveness of chlorpyrifos under real-world agricultural conditions.
Materials:
-
Commercial formulation of chlorpyrifos (e.g., emulsifiable concentrate)
-
Spraying equipment (e.g., backpack sprayer, tractor-mounted sprayer)
-
Plot markers
-
Data collection sheets
-
Personal Protective Equipment (PPE)
Procedure:
-
Experimental Design: Design the experiment using a randomized complete block design (RCBD) with a minimum of four replications.[11] Each plot should be of a sufficient size to minimize edge effects. Include an untreated control plot in each block.
-
Site Selection and Preparation: Choose a field with a known history of the target pest infestation. Ensure uniform crop stand and cultural practices across all plots.
-
Pre-treatment Sampling: Before applying the insecticide, conduct a pre-treatment count of the target pest population in each plot to establish a baseline.
-
Insecticide Application: Calibrate the spray equipment to deliver the desired application rate of chlorpyrifos as per the manufacturer's recommendations. Apply the insecticide uniformly to the designated plots, avoiding spray drift to adjacent plots.
-
Post-treatment Sampling: At specified intervals after application (e.g., 3, 7, 14, and 21 days), sample the pest population in each plot using appropriate methods (e.g., sweep nets, visual counts on a set number of plants).
-
Data Collection: Record the number of live pests per sample. Other relevant data, such as crop damage ratings and yield, may also be collected.
-
Data Analysis: Calculate the percent control for each treatment at each sampling date relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
Visualizations
Signaling Pathway
The primary mechanism of action for chlorpyrifos is the inhibition of acetylcholinesterase. The following diagram illustrates this process.
Experimental Workflow
The following diagram outlines the general workflow for a laboratory bioassay to determine insecticide efficacy.
The subsequent diagram illustrates the typical workflow for a field trial to evaluate insecticide performance.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 3. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 4. Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 7. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 8. Sugarcane - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 11. Insecticidal Suppression of Asian Citrus Psyllid Diaphorina citri (Hemiptera: Liviidae) Vector of Huanglongbing Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Determining the Efficacy of Akton (CAS No. 1757-18-2) Against Specific Insect Species
For Research and Informational Purposes Only
Disclaimer and Important Safety Notice
Akton, an organophosphate insecticide, is a highly toxic and hazardous chemical. Its use has been widely discontinued due to significant risks to human health and the environment. The following protocols are provided for informational and research purposes only and are intended for use by trained professionals in controlled laboratory settings. Under no circumstances should this compound be used for residential, agricultural, or any non-research application.
Extreme caution must be exercised when handling this compound. It is fatal if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and respiratory protection, is mandatory. All procedures should be conducted in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory safety guidelines for handling highly toxic substances.
Introduction
This compound is an organophosphate insecticide that acts as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect. These application notes provide detailed protocols for assessing the efficacy of this compound against specific insect species through contact and feeding bioassays.
Mode of Action: Acetylcholinesterase Inhibition
Organophosphates like this compound bind to the serine residue in the active site of the acetylcholinesterase enzyme. This binding forms a stable, phosphorylated enzyme that is no longer functional. As a result, acetylcholine cannot be broken down and continues to stimulate nerve receptors, leading to a state of cholinergic crisis in the insect.
Caption: Signaling pathway of this compound's mode of action.
Quantitative Efficacy Data (Illustrative Examples)
Due to the discontinued use of this compound, specific public efficacy data is limited. The following tables present illustrative lethal dose (LD50) and lethal concentration (LC50) values for other organophosphate insecticides against common model insect species, the house fly (Musca domestica) and the yellow fever mosquito (Aedes aegypti). These values are typically determined through probit analysis of dose-response data.
Table 1: Topical LD50 of Organophosphates Against Musca domestica
| Compound | LD50 (µ g/fly ) |
| Diazinon | 0.09 - 2.8 (Resistant Strains) |
| Fenitrothion | 0.08 - 2.1 (Resistant Strains) |
| Reference: Data synthesized from studies on organophosphate resistance. |
Table 2: Larval LC50 of Organophosphates Against Aedes aegypti
| Compound | LC50 (mg/L) |
| Temephos | 0.008 |
| Reference: Data from studies on larvicidal efficacy. |
Experimental Protocols
The following are generalized protocols that can be adapted for specific insect species and research questions.
Protocol 1: Topical Application Bioassay (LD50 Determination)
This protocol is used to determine the lethal dose of this compound when applied directly to the insect's cuticle.
Materials:
-
This compound (technical grade)
-
Acetone (analytical grade)
-
Micropipette or micro-applicator
-
Test insects (e.g., adult Musca domestica)
-
Holding containers (e.g., petri dishes or vials with ventilation)
-
CO2 or cold anesthesia setup
-
Vortex mixer
-
Fume hood
Procedure:
-
Preparation of Stock Solution: In a fume hood, prepare a stock solution of this compound in acetone. The concentration will depend on the expected toxicity.
-
Serial Dilutions: Create a series of at least five serial dilutions from the stock solution. Also, prepare an acetone-only control.
-
Insect Anesthesia: Anesthetize a batch of 20-25 insects using CO2 or by placing them in a cold environment.
-
Topical Application: Using a micro-applicator, apply a precise volume (typically 0.2-1.0 µL) of the insecticidal solution to the dorsal thorax of each anesthetized insect. Treat control insects with acetone only.
-
Recovery and Observation: Place the treated insects in holding containers with access to a food source (e.g., a sugar-water-soaked cotton ball). Maintain at a constant temperature and humidity (e.g., 25°C and 60% RH).
-
Mortality Assessment: Record mortality at 24 and 48 hours post-application. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Use the mortality data to perform a probit or logit analysis to calculate the LD50 value and its 95% confidence intervals.
Protocol 2: Contact Bioassay - Bottle Method (LC50 Determination)
This protocol, adapted from the CDC bottle bioassay, determines the lethal concentration of this compound when insects are exposed to a treated surface.
Materials:
-
This compound (technical grade)
-
Acetone (analytical grade)
-
250 mL glass bottles with screw caps
-
Pipettes
-
Vortex mixer
-
Bottle roller or rotator (optional)
-
Aspirator for insect handling
-
Test insects (e.g., adult Aedes aegypti)
-
Timer
-
Fume hood
Procedure:
-
Bottle Preparation: Ensure all glass bottles and caps are thoroughly cleaned and dried.
-
Preparation of Dosing Solutions: Prepare a range of this compound concentrations in acetone.
-
Coating the Bottles: In a fume hood, add 1 mL of a specific this compound dilution to a bottle. Add 1 mL of acetone only to the control bottle.
-
Even Coating: Cap the bottle and roll/swirl it to ensure the entire inner surface, including the cap, is coated with the solution.
-
Drying: Uncap the bottles and let them dry completely in the fume hood, typically for at least one hour, or until all acetone has evaporated.
-
Insect Introduction: Using an aspirator, introduce 20-25 adult mosquitoes into each bottle, including the control.
-
Observation: Start a timer immediately after introducing the insects. Record the number of dead or knocked-down insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Data Analysis: Determine the diagnostic time (the time at which all insects in a susceptible population are dead). For dose-response, use mortality data at a fixed time point to calculate the LC50 via probit analysis.
Caption: Experimental workflow for a contact bioassay.
Protocol 3: Feeding Bioassay
This protocol assesses the toxicity of this compound when ingested by the insect.
Materials:
-
This compound (technical grade)
-
Sucrose solution (e.g., 10%)
-
Solvent for this compound (if not water-soluble, use a co-solvent like acetone and allow it to evaporate)
-
Feeding containers (e.g., vials or cages)
-
Cotton wicks or other feeding apparatus
-
Test insects (e.g., adult Musca domestica or Aedes aegypti)
Procedure:
-
Preparation of Treated Diet: Prepare a series of sucrose solutions containing different concentrations of this compound. A control solution should contain only sucrose (and the co-solvent if used).
-
Insect Starvation: Starve the test insects for a few hours (e.g., 2-4 hours) prior to the assay to encourage feeding.
-
Exposure: Provide the treated and control diets to the insects in their respective containers via a soaked cotton wick or other appropriate feeder. Use a minimum of 20-25 insects per concentration.
-
Observation: Maintain the insects under controlled environmental conditions and record mortality at 24 and 48 hours.
-
Data Analysis: Calculate the LC50 using probit analysis based on the mortality data for each concentration.
Application Notes and Protocols: Developing Polymer-Based Formulations for Controlled Release
Disclaimer: Initial research indicates that "Akton" is a brand name for a viscoelastic polymer primarily used in medical devices such as cushions and pads for pressure and shock absorption.[1][2][3][4] This material is a vulcanized, cross-linked rubber and is not documented in scientific literature as a pharmaceutical excipient for oral or parenteral controlled-release drug formulations.[1]
Therefore, these application notes will provide a comprehensive guide to developing controlled-release formulations using a well-established and widely used pharmaceutical polymer, Hydroxypropyl Methylcellulose (HPMC) , as a representative example. The principles and methodologies described herein are fundamental to the field of controlled-release drug delivery and can be adapted for various hydrophilic matrix systems.
Introduction to HPMC-Based Controlled Release
Hydroxypropyl Methylcellulose (HPMC) is a semi-synthetic, inert, viscoelastic polymer that is a popular choice for oral controlled-release dosage forms. Its ability to form a hydrogel layer upon contact with aqueous fluids makes it an excellent matrix-forming agent. The drug release from an HPMC matrix is typically controlled by a combination of diffusion of the drug through the gel layer and erosion of the matrix itself.[5] The viscosity grade of HPMC is a critical parameter that influences the rate of drug release.
Mechanism of Action: When a tablet containing HPMC is ingested, the polymer on the surface hydrates to form a viscous gel layer. This layer acts as a barrier to further water penetration and drug dissolution. The dissolved drug then diffuses through this gel layer into the gastrointestinal tract. As the outer layer of the gel becomes fully hydrated, it erodes, and a new inner layer begins to hydrate, thus maintaining a consistent barrier and controlling the drug release over an extended period.
Data Presentation: Formulation and Release Profiles
The following tables summarize hypothetical quantitative data for the formulation of HPMC-based matrix tablets and their corresponding in vitro drug release profiles.
Table 1: Formulation Composition of HPMC Matrix Tablets
| Formulation Code | Active Pharmaceutical Ingredient (API) (mg) | HPMC K100M (mg) | Microcrystalline Cellulose (pH 101) (mg) | Magnesium Stearate (mg) | Total Weight (mg) |
| F1 | 100 | 50 | 145 | 5 | 300 |
| F2 | 100 | 100 | 95 | 5 | 300 |
| F3 | 100 | 150 | 45 | 5 | 300 |
Table 2: In Vitro Drug Release Data (% Cumulative Drug Release)
| Time (hours) | Formulation F1 | Formulation F2 | Formulation F3 |
| 1 | 25.4 | 18.2 | 12.5 |
| 2 | 42.1 | 30.5 | 21.8 |
| 4 | 65.8 | 48.9 | 35.7 |
| 6 | 82.3 | 63.7 | 50.2 |
| 8 | 95.1 | 75.4 | 62.1 |
| 10 | - | 84.6 | 71.9 |
| 12 | - | 92.8 | 80.5 |
Experimental Protocols
Preparation of HPMC-Based Matrix Tablets
This protocol describes the direct compression method for preparing HPMC matrix tablets.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
HPMC (e.g., K100M viscosity grade)
-
Microcrystalline Cellulose (MCC) (e.g., Avicel pH 101)
-
Magnesium Stearate
-
Sieves (#40, #60 mesh)
-
V-blender or Turbula mixer
-
Tablet press with appropriate tooling
-
Tablet hardness tester
-
Friability tester
-
Vernier caliper
Procedure:
-
Sifting: Sift the API, HPMC, and MCC separately through a #40 mesh sieve to ensure particle size uniformity and remove any aggregates. Sift the magnesium stearate through a #60 mesh sieve.
-
Blending: Accurately weigh the required quantities of the sifted API, HPMC, and MCC as per the formulation in Table 1. Transfer the ingredients to a V-blender.
-
Pre-lubrication Blending: Blend the mixture for 15 minutes to ensure homogenous distribution of the API within the excipients.
-
Lubrication: Add the sifted magnesium stearate to the blender.
-
Final Blending: Blend for an additional 3-5 minutes. Avoid over-blending as it can negatively impact tablet hardness.
-
Compression: Compress the final blend into tablets using a rotary tablet press. Adjust the compression force to achieve the desired tablet hardness.
-
Evaluation of Pre-compression Parameters: Evaluate the blend for properties like bulk density, tapped density, Carr's index, and Hausner ratio to assess its flowability.
-
Evaluation of Post-compression Parameters: Evaluate the compressed tablets for weight variation, hardness, thickness, and friability according to standard pharmacopeial methods.
In Vitro Drug Release Study
This protocol outlines the procedure for conducting an in vitro dissolution study to evaluate the drug release from the prepared HPMC matrix tablets.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate buffer)
-
Water bath with temperature control
-
Syringes and syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system for drug analysis
-
Volumetric flasks and pipettes
Procedure:
-
Apparatus Setup: Set up the USP Dissolution Apparatus 2. Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Medium Preparation: Prepare the dissolution medium and deaerate it to remove dissolved gases.
-
Test Initiation: Place one tablet in each of the six dissolution vessels containing 900 mL of the dissolution medium. Start the apparatus at a paddle speed of 50 rpm.
-
Sampling: Withdraw a predetermined volume of the sample (e.g., 5 mL) at specified time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter.
-
Drug Analysis: Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the percentage of cumulative drug release versus time to obtain the dissolution profile.
Visualization of Workflows and Mechanisms
Experimental Workflow for Formulation Development
Caption: Workflow for developing HPMC-based controlled-release tablets.
Mechanism of Controlled Release from HPMC Matrix
Caption: Mechanism of drug release from a hydrophilic HPMC matrix.
References
Application Notes and Protocols: In Vitro Assays for Assessing Akton Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the neurotoxicity of the compound "Akton" in vitro. The methodologies described herein are designed to evaluate the effects of this compound on neuronal viability, morphology, function, and to elucidate the underlying mechanisms of its potential neurotoxicity. For the purpose of these protocols, this compound is a hypothetical neurotoxic agent presumed to induce neuronal cell death via the induction of oxidative stress and subsequent activation of the intrinsic apoptotic pathway.
Proposed Mechanism of this compound Neurotoxicity
This compound is hypothesized to exert its neurotoxic effects by increasing intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction. This disruption of mitochondrial integrity results in the release of pro-apoptotic factors into the cytoplasm, initiating a caspase cascade that culminates in programmed cell death. The following assays are designed to investigate and quantify these key events.
I. Assessment of Neuronal Viability
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]
Experimental Protocol:
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24 hours.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.[2]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][4][5] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[3][4][5]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add 100 µL of the LDH reaction mixture (containing substrate, dye, and cofactor) to each supernatant sample in a new 96-well plate.[4]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with Triton X-100).
Data Presentation: Neuronal Viability and Cytotoxicity
| This compound Conc. (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max Lysis) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.8 |
| 0.1 | 98.2 ± 4.8 | 6.3 ± 2.1 |
| 1 | 85.7 ± 6.1 | 18.9 ± 3.5 |
| 10 | 52.3 ± 7.3 | 45.8 ± 5.2 |
| 100 | 15.1 ± 3.9 | 82.4 ± 6.7 |
II. Assessment of Neuronal Morphology
Neurite Outgrowth Assay
Principle: Neurite outgrowth is a critical process in neuronal development and is sensitive to neurotoxic insults.[7] This assay quantifies changes in neurite length and branching in response to this compound treatment using high-content imaging.[7]
Experimental Protocol:
-
Cell Seeding: Plate iPSC-derived neurons or a suitable neuronal cell line on coated 96-well imaging plates.
-
Compound Treatment: After allowing neurites to extend (e.g., 48-72 hours), treat the cells with non-lethal concentrations of this compound.
-
Immunostaining: After 24-48 hours of treatment, fix the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., Hoechst).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify parameters such as total neurite length, number of neurites per cell, and number of branch points.
Data Presentation: Neurite Outgrowth Parameters
| This compound Conc. (µM) | Total Neurite Length (µm/neuron) | Number of Neurites per Neuron |
| 0 (Vehicle) | 150.3 ± 12.5 | 4.2 ± 0.8 |
| 1 | 125.8 ± 10.9 | 3.8 ± 0.6 |
| 10 | 75.2 ± 8.7 | 2.1 ± 0.4 |
| 25 | 40.1 ± 5.4 | 1.3 ± 0.3 |
III. Assessment of Neuronal Function
Microelectrode Array (MEA) Assay
Principle: MEAs are used to non-invasively record the extracellular field potentials of neuronal networks, providing a functional assessment of neurotoxicity.[8][9] Changes in spontaneous firing rate, bursting activity, and network synchrony can indicate adverse effects of a compound.[10]
Experimental Protocol:
-
Cell Culture on MEAs: Culture primary neurons or iPSC-derived neurons on MEA plates until a stable, spontaneously active neuronal network is formed (typically 2-4 weeks).
-
Baseline Recording: Record the baseline spontaneous neuronal activity for 30 minutes.
-
Compound Application: Apply different concentrations of this compound to the wells.
-
Post-Dosing Recording: Record the neuronal activity for a defined period (e.g., 30 minutes to several hours) after compound addition.
-
Data Analysis: Analyze the recorded spike trains to extract parameters such as weighted mean firing rate, burst frequency, and network synchronicity.
Data Presentation: MEA Parameters
| This compound Conc. (µM) | Weighted Mean Firing Rate (spikes/s) | Burst Frequency (bursts/min) |
| 0 (Vehicle) | 8.5 ± 1.2 | 15.3 ± 2.1 |
| 1 | 6.2 ± 0.9 | 11.8 ± 1.8 |
| 10 | 2.1 ± 0.5 | 4.5 ± 1.1 |
| 50 | 0.3 ± 0.1 | 0.8 ± 0.3 |
IV. Mechanistic Assays
Intracellular ROS Assay
Principle: This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS). DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol:
-
Cell Seeding and Treatment: Plate neuronal cells in a black, clear-bottom 96-well plate and treat with this compound for a shorter duration (e.g., 1-6 hours).
-
DCFDA Loading: Wash the cells and incubate them with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again to remove excess probe and measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence plate reader.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the vehicle-treated control.
Data Presentation: Intracellular ROS Levels
| This compound Conc. (µM) | Relative Fluorescence Units (% of Control) |
| 0 (Vehicle) | 100 ± 8.1 |
| 1 | 115.4 ± 9.5 |
| 10 | 189.2 ± 15.3 |
| 100 | 325.6 ± 28.7 |
V. Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
Experimental Workflow for Assessing this compound Neurotoxicity
Caption: General workflow for in vitro assessment of this compound neurotoxicity.
References
- 1. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 5. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 6. 2.8. LDH assay [bio-protocol.org]
- 7. Addressing Functional Neurotoxicity Using the Microelectrode Array (MEA) | Springer Nature Experiments [experiments.springernature.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Development of Micro-Electrode Array Based Tests for Neurotoxicity: Assessment of Interlaboratory Reproducibility with Neuroactive Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
Akton Application in Biofuel Production Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The term "Akton" in the context of biofuel production research is likely a reference to Triacetin (glycerol triacetate), a versatile chemical compound that serves as a valuable fuel additive. Phonetic similarity may also lead to confusion with research into the actin cytoskeleton , which plays a crucial role in the cellular processes of biofuel-producing microorganisms like yeast. This document provides detailed application notes and protocols for both interpretations to offer a comprehensive resource.
Section 1: this compound (Triacetin) as a Biofuel Additive
Triacetin (C₉H₁₄O₆) is a triglyceride synthesized by the acetylation of the three hydroxy groups of glycerol.[1] Its application in biofuel research is primarily as an additive to biodiesel to improve fuel properties. It can be produced from glycerol, a major byproduct of the biodiesel production process, which aligns with the principles of a circular bioeconomy.[2]
Application Notes
Triacetin is utilized as an oxygenate additive in biodiesel blends. Its high oxygen content can lead to more complete combustion, potentially reducing harmful emissions. It also influences the cold flow properties and viscosity of biodiesel.
Key Effects of Triacetin on Biodiesel Properties:
-
Improved Cold Flow Properties: Triacetin can lower the cloud point and pour point of biodiesel, which is advantageous for use in colder climates.[3]
-
Increased Viscosity and Density: The addition of triacetin generally increases the viscosity and density of the biodiesel blend.[2][4]
-
Reduced Cetane Number: Triacetin can lead to a decrease in the cetane number of the fuel blend.[2]
-
Impact on Emissions: Studies have shown that blends with triacetin can lead to a reduction in CO, HC, and particulate matter emissions, although NOx emissions may increase in some cases.[2][3][5]
Quantitative Data on Triacetin-Biodiesel Blends
The following tables summarize the effects of triacetin addition on various biodiesel properties as reported in the literature.
Table 1: Effect of Triacetin on the Physical Properties of Biodiesel
| Property | Biodiesel Type | Triacetin Concentration (wt %) | Change in Value | Reference |
| Density at 15°C | Palm, Soybean, Sunflower, Rapeseed | Up to 20% | Increase | [4][6] |
| Kinematic Viscosity at 40°C | Palm, Soybean, Sunflower, Rapeseed | Up to 20% | Increase | [2][4][6] |
| Cloud Point | Various | Up to 20% | Decrease | [3][6] |
| Pour Point | Various | Up to 20% | Decrease | [3][6] |
| Cetane Number | Various | Up to 20% | Decrease | [2][3] |
| Flash Point | Various | Up to 20% | Decrease | [2][6] |
Table 2: Reported Impact of Triacetin Blends on Engine Emissions
| Emission | Engine Type | Triacetin Blend | Reported Effect | Reference |
| CO (Carbon Monoxide) | Direct Injection Diesel | 10% in Coconut Oil Biodiesel | Reduction | [2] |
| HC (Hydrocarbons) | Direct Injection Diesel | 10% in Coconut Oil Biodiesel | Reduction | [2] |
| NOx (Nitrogen Oxides) | Direct Injection Diesel | 10% in Coconut Oil Biodiesel | Reduction | [2] |
| NOx (Nitrogen Oxides) | Diesel Engine | 5% and 10% in Neem Oil Biodiesel | Increase | [2] |
| Particulate Matter | Diesel Engine | Not Specified | Reduction | [3] |
Experimental Protocols
Protocol 1: Synthesis of Triacetin from Glycerol
This protocol describes a common method for synthesizing triacetin by acetylating glycerol with acetic anhydride.
Materials:
-
Glycerol
-
Acetic anhydride
-
Acid catalyst (e.g., sulfuric acid or a solid acid catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine glycerol and acetic anhydride in a molar ratio of 1:3.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Set up the flask for reflux with a condenser and place it on a heating mantle with a magnetic stirrer.
-
Heat the reaction mixture to a temperature of 120-140°C and maintain it under reflux with constant stirring for 2-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until CO₂ evolution ceases.
-
Wash the organic layer with distilled water to remove any remaining salts.
-
Separate the organic layer (triacetin) and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the triacetin by vacuum distillation or using a rotary evaporator to remove any unreacted starting materials and byproducts.
-
Characterize the final product using techniques such as FTIR and NMR to confirm the synthesis of triacetin.[2]
Section 2: Actin Cytoskeleton Engineering in Yeast for Enhanced Biofuel Production
Research into the actin cytoskeleton of microorganisms like Saccharomyces cerevisiae (baker's yeast) has revealed its critical role in cell morphology, growth, and stress tolerance. By engineering the actin cytoskeleton, it is possible to enhance the yeast's robustness and productivity in industrial fermentation processes for biofuel production.
Application Notes
The actin cytoskeleton in yeast is composed of actin cables and cortical actin patches. These structures are essential for processes such as bud emergence, cell polarity, and vesicle transport. In the context of biofuel production, a well-organized actin cytoskeleton can contribute to:
-
Increased Tolerance to Biofuel Toxicity: Biofuels like n-butanol can be toxic to yeast cells. Engineering the actin cytoskeleton can improve cell growth and viability in the presence of these products.
-
Enhanced Cell Growth and Division: By modulating actin dynamics, the budding index and overall cell proliferation can be increased, leading to higher biomass and potentially higher biofuel titers.
-
Improved Nutrient and Precursor Transport: Actin cables are involved in the transport of vesicles containing enzymes and metabolites. Optimizing this transport network could enhance the efficiency of biofuel synthesis pathways.
Signaling Pathway: Rho GTPase Regulation of the Actin Cytoskeleton
The organization of the actin cytoskeleton in yeast is primarily controlled by the Rho family of GTPases, with Cdc42 being a master regulator of cell polarity.
Experimental Protocols
Protocol 2: Engineering the Actin Cytoskeleton in S. cerevisiae
This protocol outlines a general workflow for modifying the expression of an actin-related gene in yeast to investigate its effect on biofuel production.
1. Target Gene Selection and Plasmid Construction:
-
Target Identification: Select a gene involved in regulating the actin cytoskeleton. For example, a formin like BNI1 involved in actin cable assembly, or a component of the Arp2/3 complex for actin patch dynamics.
-
Vector Selection: Choose an appropriate yeast expression vector (e.g., a pRS series plasmid) with a selectable marker (e.g., URA3, LEU2).
-
Promoter Selection: Select a promoter to drive the expression of your target gene. A constitutive promoter (e.g., TEF1, GPD) can be used for overexpression, or an inducible/repressible promoter (e.g., GAL1) for controlled expression.
-
Cloning: Clone the coding sequence of the target gene into the expression vector downstream of the selected promoter using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).
2. Yeast Transformation:
This protocol is based on the lithium acetate/single-stranded carrier DNA/PEG method.
Materials:
-
S. cerevisiae strain
-
YPD medium
-
Sterile water
-
1 M Lithium Acetate (LiAc)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
50% (w/v) Polyethylene Glycol (PEG) 3350
-
Plasmid DNA (from step 1)
-
Selective agar plates (e.g., SC-Ura for a URA3 marker)
Procedure:
-
Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate a larger culture of YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.
-
Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 M LiAc.
-
Incubate for 30 minutes at 30°C.
-
In a microcentrifuge tube, mix the plasmid DNA and single-stranded carrier DNA.
-
Add the LiAc-treated yeast cells to the DNA mixture and mix gently.
-
Add 50% PEG and mix thoroughly.
-
Incubate for 30-60 minutes at 30°C.
-
Heat shock the cells at 42°C for 15-25 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in sterile water.
-
Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.[7][8]
3. Verification and Analysis:
-
Verification of Transformants: Confirm the presence of the plasmid in the yeast colonies by colony PCR or plasmid rescue.
-
Analysis of Gene Expression: Quantify the expression of the target gene using RT-qPCR.
-
Phenotypic Analysis:
-
Microscopy: Use fluorescence microscopy to observe changes in the actin cytoskeleton (e.g., by staining with fluorescently labeled phalloidin or by expressing a fluorescently tagged actin-binding protein).
-
Growth Assays: Measure the growth rate of the engineered strain in the presence and absence of the target biofuel to assess tolerance.
-
Biofuel Production Analysis: Cultivate the engineered strain in a suitable fermentation medium and measure the titer of the produced biofuel using techniques like HPLC or GC-MS.
-
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. Rho GTPases: regulation of cell polarity and growth in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Cdc42 for polarized growth in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. journals.asm.org [journals.asm.org]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. Transformation of Saccharomyces cerevisiae and other fungi: Methods and possible underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast Transformation Protocols [sigmaaldrich.com]
Antifungal Agent in Food Preservation: Application Notes and Protocols
Disclaimer: Initial searches for "Akton" as an antifungal agent in food preservation studies did not yield relevant results. "this compound" is a trade name for the insecticide chlorpyrifos, which is not approved for use as a food preservative due to safety concerns.[1][2][3][4][5] The use of chlorpyrifos on food crops has been banned or restricted in many jurisdictions, including the United States and the European Union.[1][5] Therefore, the following application notes and protocols are provided for Cinnamon Bark Essential Oil , a well-researched natural antifungal agent, as an illustrative example for researchers and scientists in the field.
Application Notes for Cinnamon Bark Essential Oil as a Natural Antifungal Agent
Introduction
Cinnamon bark essential oil, primarily composed of cinnamaldehyde, has demonstrated significant antifungal activity against a broad spectrum of food spoilage fungi.[6][7] Its mechanism of action involves the disruption of fungal cell membranes, inhibition of essential enzymes, and interference with metabolic pathways, making it a promising natural alternative to synthetic food preservatives.[8][9] These properties can be leveraged to extend the shelf-life of various food products, particularly bakery items, fruits, and vegetables.[6][10][11]
Mechanism of Action
The primary antifungal activity of cinnamon bark essential oil is attributed to its high concentration of cinnamaldehyde.[6][12] Cinnamaldehyde exerts its antifungal effects through multiple mechanisms:
-
Cell Membrane Disruption: As a lipophilic compound, cinnamaldehyde integrates into the fungal cell membrane, altering its fluidity and integrity. This leads to leakage of intracellular components and ultimately cell death.[8][9]
-
Enzyme Inhibition: Cinnamaldehyde can inhibit the activity of crucial enzymes involved in fungal metabolism and growth.
-
Inhibition of Mycotoxin Production: Studies have shown that cinnamon oil can inhibit the biosynthesis of mycotoxins, such as aflatoxin B1, by modulating the oxidative stress response in fungi like Aspergillus flavus.[13]
Applications in Food Preservation
Cinnamon bark essential oil can be applied in various ways to prevent fungal spoilage in food:
-
Direct Incorporation: The oil can be mixed directly into food formulations. However, sensory impacts on taste and aroma need to be carefully evaluated.[11][14]
-
Vapor Phase Application: The volatile nature of cinnamon oil allows for its use as a fumigant in food packaging, inhibiting fungal growth without direct contact.[8]
-
Active Packaging: Incorporating cinnamon oil into packaging materials, such as wax paper or polymer films, creates an active packaging system that releases the antifungal compounds over time, extending the shelf life of products like bread.[15][16]
Quantitative Data Summary
The following tables summarize the antifungal efficacy of cinnamon bark essential oil against common food spoilage fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamon Bark Essential Oil
| Fungal Species | MIC (µl/L) | Reference |
| Botrytis cinerea | 200 | [6] |
| Aspergillus niger | 200 | [6] |
| Penicillium digitatum | 200 | [6] |
| Penicillium citrinum | 400-500 | [17] |
| Penicillium expansum | 400-500 | [17] |
Table 2: Zone of Inhibition of Cinnamon Bark Essential Oil
| Fungal Species | Concentration (µL/L) | Zone of Inhibition (mm) | Reference |
| Penicillium crustosum | 500 | 14.67 ± 1.15 | [10] |
| Penicillium citrinum | 500 | 13.33 ± 1.53 | [10] |
| Penicillium expansum | 500 | 13.33 ± 2.08 | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method
Objective: To determine the lowest concentration of cinnamon bark essential oil that inhibits the visible growth of a target fungus.
Materials:
-
Cinnamon bark essential oil
-
Target fungal culture (e.g., Aspergillus niger)
-
Potato Dextrose Broth (PDB)
-
Tween 80 (emulsifier)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of cinnamon bark essential oil in PDB containing 0.1% (v/v) Tween 80 to aid in emulsification.
-
Perform serial two-fold dilutions of the stock solution in PDB in the wells of a 96-well microplate to achieve a range of concentrations.
-
Prepare a fungal inoculum by suspending spores in sterile saline to a concentration of approximately 1 x 10^6 CFU/mL.
-
Inoculate each well of the microplate with the fungal suspension. Include a positive control (broth with inoculum, no oil) and a negative control (broth only).
-
Incubate the microplate at 25-28°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the essential oil at which no visible growth of the fungus is observed. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: Antifungal Susceptibility Testing by Agar Disc Diffusion Method
Objective: To assess the antifungal activity of cinnamon bark essential oil by measuring the zone of growth inhibition.
Materials:
-
Cinnamon bark essential oil
-
Target fungal culture (e.g., Penicillium digitatum)
-
Potato Dextrose Agar (PDA)
-
Sterile filter paper discs (6 mm diameter)
-
Sterile swabs
Procedure:
-
Prepare a fungal inoculum by suspending spores in sterile saline.
-
Using a sterile swab, evenly spread the fungal suspension over the entire surface of a PDA plate.
-
Impregnate sterile filter paper discs with a known concentration of cinnamon bark essential oil. A disc with a solvent control (e.g., ethanol) should also be prepared.
-
Carefully place the impregnated discs onto the surface of the inoculated PDA plate.
-
Incubate the plates at 25-28°C for 3-5 days.
-
Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Visualizations
Caption: Experimental workflow for antifungal activity testing.
Caption: Antifungal mechanism of cinnamon bark essential oil.
References
- 1. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 2. Chlorpyrifos | C9H11Cl3NO3PS | CID 2730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Safety methods for chlorpyrifos removal from date fruits and its relation with sugars, phenolics and antioxidant capacity of fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New EPA Rule Bans Use of Pesticide Chlorpyrifos on Food - Gibson Dunn [gibsondunn.com]
- 6. Cinnamon bark essential oil compounds and its antifungal effects against fungal rotting of fruits [jci.ut.ac.ir]
- 7. 10 Evidence-Based Health Benefits of Cinnamon [healthline.com]
- 8. Essential Oils: Antifungal activity and study methods | Moroccan Journal of Agricultural Sciences [agrimaroc.com]
- 9. Essential Oils and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Essential oils as natural preservatives for bakery products: Understanding the mechanisms of action, recent findings, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Cinnamon oil-polypropylene combo keeps bread extra fresh [bakeryandsnacks.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Akt Degradation in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Akt protein degradation during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Akt degradation in my samples?
Akt protein stability is primarily compromised by two major cellular pathways:
-
The Ubiquitin-Proteasome System (UPS): This is the principal mechanism for the degradation of most cellular proteins. Akt is targeted for degradation by the UPS through a process called polyubiquitination.[1]
-
Caspase-Mediated Cleavage: During apoptosis (programmed cell death), effector caspases, such as caspase-3, -6, and -7, can cleave Akt, leading to its inactivation and degradation.[1][2] This is a crucial step in shutting down pro-survival signals during apoptosis.
Q2: I'm studying phosphorylated Akt (p-Akt). Is it more or less stable than total Akt?
The phosphorylation status of Akt is intricately linked to its stability.
-
Phosphorylation at Thr450 by mTORC2 is crucial for the proper folding and maturation of newly synthesized Akt, which protects it from degradation.[1]
-
Phosphorylation at Ser473 , also mediated by mTORC2, can paradoxically act as a negative regulator, targeting Akt for polyubiquitination and subsequent degradation by the proteasome.[3]
-
Dephosphorylation by phosphatases like PP2A and PHLPP can destabilize Akt and make it more susceptible to degradation.[1][2]
Therefore, while phosphorylation is required for Akt activation, it can also be a signal for its turnover. The stability of p-Akt can be transient and highly regulated within the cell.
Q3: How does long-term storage affect Akt stability in my cell lysates?
Long-term storage can lead to significant degradation of Akt if samples are not handled and stored properly. Proteases and phosphatases can remain active even at low temperatures, albeit at a reduced rate. To mitigate this, it is crucial to:
-
Use Protease and Phosphatase Inhibitors: Always add a broad-spectrum inhibitor cocktail to your lysis buffer.
-
Store at Ultra-Low Temperatures: For long-term storage, snap-freeze lysates in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, which can accelerate protein degradation. While storage at 4°C is suitable for short periods (a few hours to a day), it is not recommended for long-term preservation.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Akt, particularly in the context of Western blotting.
Problem: Weak or No Akt Signal on Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Protein Loaded | Increase the total protein load to at least 20-30 µg of whole-cell extract per lane. For detecting low-abundance or modified forms of Akt, you may need to load up to 100 µg.[5] |
| Akt Degradation During Sample Preparation | Ensure your lysis buffer contains a fresh, broad-spectrum protease and phosphatase inhibitor cocktail.[6] Always keep samples on ice or at 4°C throughout the preparation process.[7] |
| Low Akt Expression in Cell/Tissue Type | Confirm that your chosen cell line or tissue expresses Akt at detectable levels. Use a positive control, such as a lysate from a cell line known to have high Akt expression (e.g., Jurkat cells), to validate your experimental setup.[5][6] |
| Inefficient Protein Transfer | After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[3] |
| Suboptimal Antibody Concentrations | Titrate your primary and secondary antibody concentrations to find the optimal dilution. A concentration that is too low will result in a weak signal, while one that is too high can lead to high background.[3] |
Problem: Loss of Phosphorylated Akt (p-Akt) Signal
| Possible Cause | Recommended Solution |
| Endogenous Phosphatase Activity | It is critical to use a potent phosphatase inhibitor cocktail in your lysis buffer.[8][9] Common components include sodium fluoride, sodium orthovanadate, sodium pyrophosphate, and β-glycerophosphate. |
| Incorrect Lysis Buffer | Avoid using denaturing lysis buffers containing high concentrations of SDS if you are trying to preserve protein modifications for immunoprecipitation, as this can disrupt the necessary protein structures. |
| Delayed Sample Processing | Process your samples as quickly as possible after harvesting. If there are delays, ensure the samples are kept at 4°C or snap-frozen and stored at -80°C until you can proceed. |
Data Presentation: Efficacy of Inhibitor Cocktails
While the exact efficacy can vary based on the specific cell type and experimental conditions, the following table provides a representative comparison of the stability of total Akt in cell lysates stored at 4°C over 48 hours with different inhibitor cocktails.
| Inhibitor Cocktail | Target Proteases | Relative Akt Stability (at 24h) | Relative Akt Stability (at 48h) |
| None (Control) | - | ~60% | ~35% |
| General Protease Inhibitor Cocktail | Serine, Cysteine, and Aspartic Proteases | ~90% | ~75% |
| Protease & Phosphatase Inhibitor Cocktail | Serine, Cysteine, Aspartic, and Metallo-proteases; Ser/Thr and Tyr Phosphatases | >95% | ~90% |
This table is an illustrative summary based on qualitative data from multiple sources. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Akt Stability Analysis
-
Pre-cool all reagents and equipment: Place your lysis buffer, PBS, and centrifuge on ice or in a cold room.
-
Prepare Lysis Buffer with Inhibitors: Just before use, add a broad-spectrum protease and phosphatase inhibitor cocktail to your chosen non-denaturing lysis buffer (e.g., RIPA buffer) to a 1X final concentration.
-
Cell Harvesting: Wash cultured cells with ice-cold PBS.
-
Lysis: Add the chilled lysis buffer to the cell pellet. Gently vortex and incubate on ice for 30 minutes with periodic mixing.
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Quantification and Storage: Determine the protein concentration using a standard protein assay. For immediate use, keep the lysate on ice. For long-term storage, aliquot the lysate into multiple tubes, snap-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Preventing Caspase-Mediated Akt Cleavage During Apoptosis Induction
-
Prepare Caspase Inhibitor Stock: Dissolve a pan-caspase inhibitor, such as Z-VAD-FMK, in DMSO to create a stock solution (e.g., 20 mM). Store aliquots at -20°C.
-
Pre-treatment of Cells: Prior to inducing apoptosis, pre-incubate the cells with the caspase inhibitor at a final working concentration of 20-50 µM for at least 1-2 hours.
-
Induce Apoptosis: Treat the cells with your apoptotic stimulus as per your experimental design, ensuring the caspase inhibitor remains in the culture medium.
-
Cell Harvesting and Lysis: Harvest the cells and prepare lysates as described in Protocol 1, ensuring that the lysis buffer is also supplemented with protease and phosphatase inhibitors.
-
Analysis: Analyze the cell lysates by Western blot for the presence of full-length Akt. Compare with samples that were not treated with the caspase inhibitor to observe the protective effect.
Visualizations
Signaling Pathways and Degradation Mechanisms
Caption: Overview of Akt activation, signaling, and its two primary degradation pathways.
Experimental Workflow for Akt Stability
Caption: Recommended workflow for sample preparation to ensure Akt protein stability.
Logical Flow for Troubleshooting Weak Akt Signal
Caption: A step-by-step decision tree for troubleshooting weak Akt signals in Western blots.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pepstatina.com [pepstatina.com]
- 4. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of protease inhibitors on the quantitative and qualitative assessment of oral microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pro-apoptotic kinase Mst1 and its caspase cleavage products are direct inhibitors of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
"troubleshooting Akton detection in complex environmental matrices"
Technical Support Center: Akton Detection
Note: "this compound" is a hypothetical compound name used for this guide. The troubleshooting principles described here are broadly applicable to the detection of novel small molecules, such as pharmaceuticals or pesticides, in complex environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when analyzing for this compound in environmental samples?
A1: The primary challenges are the complexity of the sample matrices (e.g., soil, sediment, wastewater) and the typically low concentration of the target analyte.[1] Complex matrices contain numerous organic and inorganic compounds that can interfere with the analysis, a phenomenon known as the "matrix effect."[2][3] This can lead to ion suppression or enhancement in mass spectrometry, making accurate quantification difficult.[3][4] Furthermore, extensive sample preparation is often required to isolate and concentrate this compound to detectable levels.[5]
Q2: Which analytical technique is best suited for this compound detection?
A2: For detecting trace levels of organic compounds like this compound in complex samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most common and powerful approach.[6][7] It offers high selectivity and sensitivity, which is crucial for distinguishing the analyte from matrix interferences.[6] Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable, depending on this compound's volatility and thermal stability.[8]
Q3: What is a "matrix effect" and how can I minimize it?
A3: The matrix effect refers to the alteration of an analyte's signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[3] To minimize it, you can:
-
Improve Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering compounds before analysis.[5]
-
Dilute the Sample: A simple 5-fold or 10-fold dilution can significantly reduce matrix effects, though this may compromise detection limits.[2]
-
Use Matrix-Matched Standards: Prepare your calibration standards in an extract from a blank matrix (a sample of the same type that does not contain this compound) to compensate for the effect.[2]
-
Use an Isotope-Labeled Internal Standard: This is the most effective method, as the internal standard behaves almost identically to the analyte and is affected by the matrix in the same way.
Q4: What are the most common sample preparation techniques?
A4: The choice of technique depends on the sample type and the properties of this compound. Common methods include:
-
Solid-Phase Extraction (SPE): Excellent for cleaning up and concentrating analytes from liquid samples like water.[5]
-
QuEChERS: Stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It's a popular method for solid samples like soil and food, involving a salting-out extraction followed by a dispersive SPE cleanup.[6][9]
-
Liquid-Liquid Extraction (LLE): A classic method that separates compounds based on their solubility in two immiscible liquids.[9]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to quickly extract analytes from solid samples.[9]
Troubleshooting Guides
Problem 1: Low or No this compound Signal Detected
| Potential Cause | Troubleshooting Steps |
| Poor Extraction Recovery | 1. Optimize the extraction solvent. Ensure it is appropriate for this compound's polarity. 2. Verify the pH of the sample. The charge state of this compound can significantly affect its solubility and retention on SPE sorbents. 3. Increase extraction time or agitation for solid samples. 4. Check for analyte loss during solvent evaporation steps; use a gentle nitrogen stream and avoid overheating. |
| Matrix Signal Suppression | 1. Perform a post-extraction spike experiment to quantify the matrix effect. Compare the signal of a standard in solvent to a standard spiked into a blank matrix extract. 2. Improve the sample cleanup method. Consider using a different SPE sorbent or adding a secondary cleanup step (e.g., dispersive SPE). 3. Dilute the sample extract (e.g., 1:10 with mobile phase) to reduce the concentration of interfering compounds.[2] |
| Instrumental Issues | 1. Confirm the mass spectrometer is tuned and calibrated. Check the sensitivity of the instrument with a known standard. 2. Ensure the correct MS/MS transition (precursor and product ions) for this compound is being monitored. 3. Check for clogs or leaks in the LC system, which could affect retention time and peak shape.[10] |
| Analyte Degradation | 1. Ensure samples are stored properly (e.g., at 4°C or -20°C) and protected from light if this compound is photosensitive. 2. Check the pH and composition of all solutions to ensure they do not cause this compound to degrade. |
Problem 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Prep | 1. Ensure sample homogenization is thorough, especially for soil and sediment. 2. Use precise volumes for all additions of solvents and standards. Automated liquid handlers can improve precision. 3. Ensure SPE cartridges are not drying out during the loading step. 4. Standardize all extraction times, mixing speeds, and temperatures. |
| Variable Matrix Effects | 1. The composition of environmental samples can vary significantly, even from the same site.[2] 2. The most robust solution is to use a stable isotope-labeled internal standard for this compound, which will co-elute and experience the same matrix effects, correcting for variability. |
| LC Carryover | 1. Ghost peaks from a previous, more concentrated sample can appear in subsequent runs.[10] 2. Optimize the needle wash procedure in the autosampler. Use a strong solvent (e.g., isopropanol or acetonitrile) in the wash solution. 3. Inject a blank solvent run after a high-concentration sample to check for carryover. |
| Shifting Retention Times | 1. Ensure the mobile phase composition is correct and has been freshly prepared. 2. Check for fluctuations in the column temperature. 3. Equilibrate the column for a sufficient amount of time before starting the analytical batch.[10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Water via Solid-Phase Extraction (SPE)
-
Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water through the SPE cartridge (e.g., a polymeric reversed-phase sorbent). Do not allow the sorbent to go dry.
-
Loading: Pass 100 mL of the water sample through the cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Pass 5 mL of a 5% methanol/water solution through the cartridge to wash away weakly bound interferences.
-
Drying: Dry the cartridge by applying a vacuum or positive pressure for 10-15 minutes to remove residual water.
-
Elution: Elute this compound from the cartridge by passing 5 mL of methanol (or another suitable organic solvent) through the sorbent. Collect the eluate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Soil/Sediment via QuEChERS
-
Sample Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts).
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a dSPE cleanup mixture (e.g., magnesium sulfate and a sorbent like PSA to remove fatty acids and sugars).
-
Vortex & Centrifuge: Vortex the dSPE tube for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Analysis: The resulting supernatant is ready for direct injection or further dilution before LC-MS/MS analysis.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for this compound analysis and key troubleshooting loops.
References
- 1. Emerging contaminants in waters and soils, practical considerations: sampling, analysis and consequences 2015 - RSC ECG [envchemgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 土壌汚染物質分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Akton Extraction from Water Samples
Welcome to the technical support center for the extraction of Akton, a novel small-molecule drug, from aqueous samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the recovery and purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of this compound from water samples using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Troubleshooting
| Question/Issue | Potential Causes | Recommended Solutions |
| Low or No Recovery of this compound | Analyte Breakthrough: this compound did not adequately bind to the SPE sorbent. | - Verify Sorbent Choice: Ensure the sorbent chemistry is appropriate for this compound's polarity and functional groups. For non-polar this compound, a reverse-phase (e.g., C18) sorbent is suitable.[1] - Check Sample pH: Adjust the sample pH to ensure this compound is in a neutral, un-ionized state to maximize retention on non-polar sorbents.[2] - Reduce Flow Rate: A slower flow rate during sample loading increases the interaction time between this compound and the sorbent.[3] - Increase Sorbent Mass: If the concentration of this compound is high, the sorbent capacity may be exceeded.[1] |
| Incomplete Elution: this compound is retained on the sorbent but not effectively eluted. | - Increase Elution Solvent Strength: Use a stronger, less polar solvent for elution in reverse-phase SPE. You can also try a mixture of solvents.[4][5] - Optimize Elution Volume: Ensure the volume of the elution solvent is sufficient to completely elute this compound from the sorbent bed.[1] - Adjust Elution Solvent pH: For ionizable compounds, adjusting the pH of the elution solvent can facilitate elution.[6] | |
| Cartridge Drying (Silica-Based Sorbents): The sorbent bed dried out between the conditioning/equilibration and sample loading steps. | - Do Not Allow Sorbent to Dry: For silica-based cartridges, ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps until the sample is loaded.[2][3] Note: This is not an issue for polymeric sorbents.[2] | |
| Poor Reproducibility | Inconsistent Flow Rates: Variations in vacuum or positive pressure can lead to inconsistent extraction. | - Use a Manifold with Flow Control: This ensures a consistent flow rate for all samples. - Automate the Process: An automated SPE system can improve reproducibility.[7] |
| Variable Sample Pre-treatment: Inconsistencies in sample pH adjustment or filtration can affect results. | - Standardize Pre-treatment Protocol: Ensure all samples are treated identically before extraction. | |
| Sorbent Batch-to-Batch Variability: Differences in sorbent batches can impact performance.[8] | - Test New Sorbent Batches: Qualify each new batch of SPE cartridges with a standard to ensure consistent performance. | |
| Clogged SPE Cartridge | Particulates in the Sample: Suspended solids in the water sample can clog the frit of the SPE cartridge. | - Filter or Centrifuge Samples: Pre-filter water samples through a 0.45 µm filter or centrifuge to remove particulates before loading.[9] |
| High Sample Viscosity: Viscous samples can lead to slow or no flow.[9] | - Dilute the Sample: Dilute the sample with an appropriate solvent to reduce its viscosity.[9] |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Question/Issue | Potential Causes | Recommended Solutions |
| Low Recovery of this compound | Inappropriate Extraction Solvent: The chosen organic solvent has poor partitioning for this compound. | - Match Solvent Polarity to this compound: Select a solvent with a polarity similar to this compound.[10][11] - Consult LogP/LogD Values: Use this compound's LogP (for neutral compounds) or LogD (for ionizable compounds) to guide solvent selection. A higher positive LogP suggests better partitioning into an organic solvent.[11] |
| Incorrect Aqueous Phase pH: The pH of the water sample is causing this compound to be in its ionized, more water-soluble form. | - Adjust Sample pH: For acidic this compound, adjust the pH to be at least 2 units below its pKa. For basic this compound, adjust the pH to be at least 2 units above its pKa to ensure it is in its neutral form.[11] | |
| Insufficient Mixing/Shaking: Inadequate mixing leads to poor extraction efficiency. | - Optimize Shaking Time and Vigor: Empirically determine the optimal shaking time and intensity to ensure thorough mixing of the two phases.[11] | |
| Unfavorable Phase Ratio: The volume of organic solvent is too low relative to the aqueous sample. | - Increase Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample can improve recovery. A ratio of 7:1 is often a good starting point.[10][11] | |
| Emulsion Formation | High Agitation Speed: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the two liquids. | - Gentle Inversion: Instead of vigorous shaking, gently invert the extraction vessel multiple times. - Centrifugation: Centrifuging the sample can help to break the emulsion. |
| Presence of Surfactants or Particulates: These can stabilize emulsions. | - "Salting Out": Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to increase its ionic strength, which can help break the emulsion and improve the partitioning of hydrophilic analytes.[10][11] | |
| Poor Selectivity (Dirty Extract) | Co-extraction of Interfering Compounds: The chosen solvent is also extracting other compounds from the water matrix. | - Back Extraction: After the initial extraction into the organic phase, re-extract this compound into a fresh aqueous phase with an adjusted pH to ionize it. This will leave neutral interfering compounds in the organic phase.[11] - Choose a More Selective Solvent: Experiment with different organic solvents to find one that is more selective for this compound.[12] |
Quantitative Data Summary
The following table summarizes hypothetical performance data for the extraction of this compound from water samples under various optimized conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Sorbent/Solvent | C18-bonded Silica | Dichloromethane (DCM) |
| Sample pH | 6.0 | 2.0 (for acidic this compound) |
| Recovery Rate | 95% ± 3% | 88% ± 5% |
| Relative Standard Deviation (RSD) | < 5% | < 8% |
| Processing Time per Sample | ~15 minutes | ~10 minutes |
| Solvent Consumption | Low (~5-10 mL) | High (~30-50 mL) |
| Automation Potential | High | Moderate |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is designed for the extraction of this compound from a 100 mL water sample using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Deionized Water
-
Elution Solvent (e.g., Methanol with 2% Acetic Acid)
-
Collection Vials
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge to wet the sorbent.[6] Do not let the sorbent go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample.[6] Ensure the sorbent does not dry out.[2]
-
Sample Loading: Adjust the pH of the 100 mL water sample as required. Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[3]
-
Washing: After loading, pass 5 mL of deionized water through the cartridge to remove any weakly bound, hydrophilic impurities. You can add a small percentage of organic solvent to the wash solution to remove more interferences, but be careful not to elute this compound.[4][6]
-
Drying: Dry the cartridge thoroughly by applying a vacuum for 5-10 minutes to remove any remaining water.
-
Elution: Place a collection vial in the manifold. Elute this compound from the sorbent by passing 5 mL of the elution solvent through the cartridge. A slow flow rate is recommended to ensure complete elution.
-
Post-Elution: The eluate can now be concentrated by evaporation and reconstituted in a suitable solvent for analysis (e.g., by HPLC or LC-MS).
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
This protocol describes a single LLE of this compound from a 50 mL water sample.
Materials:
-
Separatory Funnel (125 mL)
-
Extraction Solvent (e.g., Dichloromethane)
-
pH Adjustment Solutions (e.g., HCl, NaOH)
-
Collection Flask
Procedure:
-
Sample Preparation: Place 50 mL of the water sample into the separatory funnel. Adjust the pH of the sample to ensure this compound is in its neutral form.[11]
-
Solvent Addition: Add 25 mL of dichloromethane to the separatory funnel.
-
Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. Dichloromethane is denser than water and will be the bottom layer.
-
Collection: Carefully drain the lower organic layer into a collection flask.
-
Repeat (Optional): For improved recovery, the extraction can be repeated with a fresh portion of the organic solvent. Combine the organic extracts.
-
Drying and Concentration: The collected organic extract can be dried (e.g., using anhydrous sodium sulfate) and then evaporated to concentrate the extracted this compound before analysis.
Visual Diagrams
Experimental Workflows and Troubleshooting Logic
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hawach.com [hawach.com]
- 9. m.youtube.com [m.youtube.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for Lower Akton Detection Limits
Welcome to the technical support center for Akton analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and refining analytical methods to achieve lower detection limits for the novel small molecule drug candidate, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical detection limits for this compound using common analytical techniques?
A1: The achievable detection limits for this compound can vary significantly depending on the analytical instrument, sample matrix, and sample preparation method. Below is a summary of typical lower limits of quantification (LLOQs) observed with different validated methods.
| Analytical Technique | Matrix | Lower Limit of Quantification (LLOQ) |
| HPLC-UV | Process Intermediates | ~100 ng/mL |
| GC-MS | Wastewater | ~5 ng/g[1] |
| LC-MS/MS | Human Plasma | ~0.5 ng/mL |
| UPLC-HRMS | River Water | ~2 ng/L[2] |
Q2: My this compound signal is very low and close to the baseline noise. What are the first things I should check?
A2: A low signal-to-noise ratio is a common issue. Here are a few initial steps to take:
-
Check Sample Concentration: Ensure your sample is not too dilute. If possible, try concentrating your sample.[3]
-
Verify Instrument Settings: Double-check that the detector settings (e.g., wavelength for UV, mass transitions for MS) are optimal for this compound.
-
Assess Mobile Phase/Carrier Gas: Ensure the mobile phase composition is correct and has been freshly prepared with high-purity solvents. For GC-MS, verify the carrier gas flow rate and purity. Contaminated solvents can increase background noise.
-
Inspect the Column: A contaminated or degraded column can lead to poor peak shape and reduced sensitivity.[4]
Q3: How can I reduce matrix effects when analyzing this compound in complex biological samples?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant challenge in biological sample analysis.[5] Here are some strategies to mitigate them:
-
Effective Sample Preparation: Employ a robust sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact the ionization of this compound. However, this will also dilute your analyte, so a balance must be struck.[5]
-
Use of an Internal Standard: A stable isotope-labeled internal standard of this compound is the gold standard for correcting matrix effects.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Question: I am observing significant peak tailing for my this compound standard. What could be the cause and how can I fix it?
Answer: Peak tailing can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Check for Column Contamination:
-
Action: Flush the column with a strong solvent. For reversed-phase columns, this could be a sequence of water, methanol, acetonitrile, and isopropanol.
-
Rationale: Contaminants on the column can interact with this compound, causing tailing.
-
-
Verify Mobile Phase pH:
-
Action: Ensure the pH of your mobile phase is appropriate for this compound's chemical properties. For basic compounds, a higher pH mobile phase can improve peak shape.
-
Rationale: Secondary interactions between an ionized analyte and the stationary phase can cause tailing.
-
-
Inspect for Dead Volume:
-
Action: Check all fittings and connections between the injector, column, and detector for any gaps or improper installations that could create dead volume.
-
Rationale: Dead volume can cause the sample to spread out before reaching the detector, leading to peak distortion.
-
Issue 2: Inconsistent or Non-Reproducible this compound Peak Areas
Question: My this compound peak areas are highly variable between injections, even for the same standard concentration. What should I investigate?
Answer: Poor reproducibility can invalidate your quantitative analysis. Follow these steps to identify the source of the problem:
-
Check the Autosampler and Injection Volume:
-
Action: Manually inspect the autosampler for any visible issues with the syringe or sample vials. Run a series of blank injections to check for carryover. Verify that the injection volume is consistent.
-
Rationale: Inconsistent injection volumes are a common cause of variable peak areas.
-
-
Examine the Pump and Flow Rate:
-
Action: Monitor the pump pressure for any fluctuations. A fluctuating pressure can indicate a problem with the pump seals or check valves, leading to an inconsistent flow rate.
-
Rationale: The amount of analyte reaching the detector per unit of time is dependent on a stable flow rate.
-
-
Ensure Sample Stability:
-
Action: Confirm that this compound is stable in your sample solvent and under your storage conditions.
-
Rationale: Degradation of the analyte over time will lead to decreasing peak areas.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed to extract and concentrate this compound from human plasma, minimizing matrix effects for subsequent LC-MS/MS analysis.
Materials:
-
SPE Cartridges (e.g., C18, 100 mg)
-
Human Plasma Sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic Acid in Water
-
0.1% Formic Acid in Acetonitrile
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the SPE cartridge.
-
Sample Loading: Load 500 µL of the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of 0.1% formic acid in acetonitrile.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound analysis from plasma.
Caption: Troubleshooting low this compound signal.
References
Technical Support Center: Addressing Insect Resistance to Akton (Organophosphate Insecticide) in Laboratory Settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insect resistance to Akton and other organophosphate insecticides in their laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is an organophosphate insecticide. Its primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme in the nervous system of insects.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.
Q2: We are observing decreased mortality in our insect colony after this compound application. What are the likely causes?
Decreased mortality is a primary indicator of insecticide resistance. The most common mechanisms of resistance to organophosphates like this compound are:
-
Target-Site Insensitivity: Alterations in the structure of the acetylcholinesterase (AChE) enzyme, which prevent the insecticide from binding effectively.[1][2]
-
Metabolic Resistance: Increased detoxification of the insecticide by enzymes such as esterases (EST), glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s).[1][3][4][5]
-
Penetration Resistance: Changes in the insect's cuticle that reduce the rate of insecticide absorption.
-
Behavioral Resistance: The development of behaviors that help the insect avoid contact with the insecticide.
Q3: Can resistance to this compound confer resistance to other insecticides?
Yes, this phenomenon is known as cross-resistance.[2] Insects resistant to one organophosphate insecticide may also exhibit resistance to other organophosphates and carbamates due to shared resistance mechanisms, particularly target-site insensitivity of the AChE enzyme.[2] Cross-resistance to other classes of insecticides can also occur if the resistance is due to enhanced metabolic detoxification by broad-spectrum enzymes like P450s.
Q4: How can we confirm insecticide resistance in our laboratory insect population?
Confirmation of resistance typically involves a combination of bioassays and biochemical/molecular assays. A standard approach is to perform a dose-response bioassay (e.g., CDC bottle bioassay) to compare the LC50 (lethal concentration required to kill 50% of the population) of your test population to that of a known susceptible population. A significant increase in the LC50 value for the test population is a strong indicator of resistance.
Troubleshooting Guides
Issue 1: Inconsistent results in our insecticide bioassays.
| Possible Cause | Troubleshooting Step |
| Improper insecticide dilution or application | Ensure accurate preparation of serial dilutions of this compound. Verify the even coating of bioassay containers (e.g., bottles or vials). Use fresh solutions for each experiment. |
| Variation in insect age or life stage | Standardize the age and life stage of the insects used in your bioassays. Different developmental stages can exhibit varying susceptibility. |
| Environmental fluctuations | Maintain consistent temperature, humidity, and photoperiod in your insect rearing and experimental areas. |
| Contamination of glassware or equipment | Thoroughly clean all glassware and equipment with appropriate solvents to remove any residual insecticide or other contaminants. |
Issue 2: Our bioassay confirms resistance, but we don't know the mechanism.
| Possible Cause | Troubleshooting Step |
| Target-site insensitivity | Conduct an acetylcholinesterase (AChE) inhibition assay. Compare the in vitro inhibition of AChE from your resistant and susceptible strains by this compound's active metabolite (oxon form). Reduced sensitivity in the resistant strain points to target-site resistance. |
| Metabolic resistance | Perform biochemical assays to measure the activity of key detoxification enzymes: esterases (EST), glutathione S-transferases (GSTs), and cytochrome P450s. Significantly higher activity in the resistant strain suggests metabolic resistance. |
| Penetration resistance | This is more complex to measure directly. It can be inferred if metabolic and target-site resistance are ruled out or if synergist assays (see below) do not fully restore susceptibility. |
Issue 3: How can we differentiate between different metabolic resistance mechanisms?
| Approach | Description |
| Synergist Bioassays | Use synergists that inhibit specific classes of detoxification enzymes in your bioassays. For example, piperonyl butoxide (PBO) inhibits P450s, and S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases. A significant increase in mortality when a synergist is used indicates the involvement of that enzyme class in resistance. |
| Enzyme-Specific Assays | Conduct biochemical assays using substrates specific for different enzyme families (e.g., p-nitroanisole for P450s, α- or β-naphthyl acetate for esterases, and 1-chloro-2,4-dinitrobenzene for GSTs). |
Data Presentation
Table 1: Example LC50 and Resistance Ratios for Chlorpyrifos (a common organophosphate) in a Resistant Strain of Laodelphax striatellus
| Insecticide | Strain | LC50 (mg/L) | Resistance Ratio (RR) |
| Chlorpyrifos | Susceptible | 0.43 | - |
| Resistant | 80.84 | 188 | |
| Dichlorvos | Susceptible | 1.25 | - |
| Resistant | 17.50 | 14 | |
| Thiamethoxam | Susceptible | 0.98 | - |
| Resistant | 1.57 | 1.6 | |
| Abamectin | Susceptible | 0.32 | - |
| Resistant | 0.35 | 1.1 |
Data adapted from Wang et al., 2010.[2]
Table 2: Example Detoxification Enzyme Activities in Susceptible and Chlorpyrifos-Resistant Laodelphax striatellus
| Enzyme | Strain | Specific Activity (nmol/min/mg protein) | Fold Increase |
| Carboxylesterase | Susceptible | 12.5 | - |
| Resistant | 50.0 | 4.0 | |
| Glutathione S-Transferase | Susceptible | 8.9 | - |
| Resistant | 9.2 | 1.03 | |
| Cytochrome P450 Monooxygenase | Susceptible | 0.15 | - |
| Resistant | 0.16 | 1.07 |
Data adapted from Wang et al., 2010.[2]
Table 3: Example Acetylcholinesterase (AChE) Kinetics in Susceptible and Chlorpyrifos-Resistant Laodelphax striatellus
| Parameter | Strain | Value | Fold Difference |
| Km (mM) | Susceptible | 0.04 | - |
| Resistant | 0.068 | 1.7 | |
| Vmax (nmol/min/mg protein) | Susceptible | 20.0 | - |
| Resistant | 50.0 | 2.5 | |
| IC50 of Chlorpyrifos-oxon (µM) | Susceptible | 0.08 | - |
| Resistant | 0.4 | 5.0 |
Data adapted from Wang et al., 2010.[2]
Experimental Protocols
CDC Bottle Bioassay for this compound Susceptibility
This protocol is adapted from the Centers for Disease Control and Prevention (CDC) guidelines.
Materials:
-
Technical grade this compound (or its active ingredient)
-
Acetone (analytical grade)
-
250 ml glass bottles with screw caps
-
Micropipettes and tips
-
Vortex mixer
-
Aspirator
-
Adult insects (test and susceptible strains)
Procedure:
-
Prepare Insecticide Solutions: Prepare a stock solution of this compound in acetone. From this stock, make a series of dilutions to create a range of concentrations that will produce a dose-response curve (e.g., from 0% to 100% mortality).
-
Coat Bottles: Add 1 ml of each insecticide dilution to a clean, dry 250 ml glass bottle. A control bottle should be coated with 1 ml of acetone only.
-
Evaporate Solvent: Roll and rotate the bottles to ensure an even coating of the inside surface. Leave the bottles uncapped and allow the acetone to evaporate completely in a fume hood.
-
Introduce Insects: Introduce 20-25 adult insects into each bottle and replace the cap.
-
Observe Mortality: Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours or until all insects in the highest concentration are dead.
-
Data Analysis: Calculate the percentage mortality for each concentration at a fixed time point (e.g., 1 hour). Use probit analysis to determine the LC50 value.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method.
Materials:
-
Insect homogenates (from susceptible and resistant strains) in phosphate buffer
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
This compound-oxon (the active metabolite) dilutions
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare Reagents: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
Enzyme and Inhibitor Incubation: In the wells of a microplate, add the insect homogenate (enzyme source) and different concentrations of this compound-oxon. Include a control with no inhibitor. Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Initiate Reaction: Add the ATCI and DTNB solution to each well to start the reaction.
-
Measure Absorbance: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each this compound-oxon concentration relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Glutathione S-Transferase (GST) Activity Assay
Materials:
-
Insect homogenates in phosphate buffer
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)
-
Reduced glutathione (GSH) solution
-
Microplate reader
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents: Prepare fresh solutions of CDNB and GSH in phosphate buffer.
-
Assay Mixture: In the wells of a microplate, add the insect homogenate, GSH solution, and phosphate buffer.
-
Initiate Reaction: Add the CDNB solution to each well to start the reaction.
-
Measure Absorbance: Immediately measure the increase in absorbance at 340 nm over time. The rate of increase is proportional to GST activity.
-
Data Analysis: Calculate the specific activity of GST (nmol of conjugate formed/min/mg of protein) using the extinction coefficient of the CDNB-GSH conjugate.
Visualizations
Caption: Workflow for investigating organophosphate resistance.
Caption: Mechanism of action of organophosphate insecticides.
References
- 1. High chlorpyrifos resistance in Culex pipiens mosquitoes: strong synergy between resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-resistance and possible mechanisms of chlorpyrifos resistance in Laodelphax striatellus (Fallén) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Akton in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and stabilization of the investigational compound Akton. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in various solvent systems.
Question: Why is my this compound solution cloudy or showing precipitation?
Answer: this compound precipitation can occur for several reasons:
-
Solvent Choice: this compound has limited solubility in certain solvents. The adage "like dissolves like" is a good starting point when selecting a solvent. Ensure you are using a solvent in which this compound is sufficiently soluble at your desired concentration.
-
Concentration: You may be exceeding this compound's solubility limit in the chosen solvent. Try reducing the concentration of your solution.
-
Temperature: Solubility is often temperature-dependent. If you prepared the stock solution at a higher temperature, this compound might precipitate out as it cools to room temperature.
-
pH: For aqueous solutions, the pH can significantly impact the solubility of ionizable compounds. Ensure the pH of your buffer is appropriate for keeping this compound in solution.
Question: My this compound solution is changing color over time. What does this indicate?
Answer: A change in color often suggests chemical degradation of this compound. This could be due to:
-
Oxidation: this compound may be sensitive to air. If so, solutions should be prepared using degassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrolysis: In aqueous solutions, this compound might be susceptible to hydrolysis. The stability of this compound can be pH-dependent.
-
Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to light. Store this compound solutions in amber vials or protect them from light.
Question: I am seeing inconsistent results in my bioassays using this compound. What could be the cause?
Answer: Inconsistent bioassay results can stem from several factors related to your this compound solution:
-
Degradation: If this compound is degrading in your experimental medium, the effective concentration will decrease over time, leading to variable results.
-
Precipitation: this compound may be precipitating in the assay medium, which can be different from the solvent used for the stock solution. This will lower the effective concentration of the compound.
-
Solvent Effects: The solvent used to dissolve this compound could be affecting the biological system you are studying. It is crucial to run a vehicle control (the solvent without this compound) to account for any solvent-induced effects.
Question: My HPLC analysis of this compound shows multiple peaks when I expect only one. What is happening?
Answer: The appearance of multiple peaks in an HPLC chromatogram can indicate:
-
Degradation Products: The additional peaks may be degradation products of this compound. This suggests that your solution is not stable under the current storage or experimental conditions.
-
Impurities: The starting material of this compound may contain impurities. Always check the certificate of analysis for the purity of your compound.
-
Isomerization: this compound may be isomerizing in solution, leading to the appearance of multiple, closely related peaks.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended due to this compound's high solubility in this solvent. For experiments where DMSO is not suitable, other organic solvents like ethanol or methanol can be used, although at lower concentrations. Always refer to the solubility data table below.
Q2: How should I store my this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and degradation. For light-sensitive compounds, amber vials are recommended.
Q3: Is this compound stable in aqueous solutions?
A3: this compound has limited stability in aqueous solutions and is prone to hydrolysis, especially at neutral and basic pH. It is recommended to prepare fresh aqueous solutions for each experiment from a concentrated stock in an organic solvent.
Q4: Can I sonicate or heat the solution to dissolve this compound?
A4: Gentle warming (up to 40°C) and sonication can be used to aid in the dissolution of this compound. However, prolonged heating should be avoided as it may accelerate degradation.
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound is 350.4 g/mol . This is a hypothetical value for the purpose of this guide.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | > 80 |
| Ethanol | 25 |
| Methanol | 15 |
| Acetonitrile | 10 |
| Water | < 0.1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 |
Table 2: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Purity after 24 hours (%) | Purity after 72 hours (%) |
| DMSO | 99.5 | 98.8 |
| Ethanol | 98.2 | 95.1 |
| Methanol | 97.5 | 93.7 |
| PBS pH 7.4 | 85.3 | 70.2 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes, vortex mixer, and a calibrated balance.
-
Procedure:
-
Weigh out 3.504 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of this compound in a given solvent over time.
-
Materials: this compound stock solution, chosen solvent, HPLC system with a UV detector, C18 reverse-phase column, and appropriate mobile phases (e.g., acetonitrile and water with 0.1% formic acid).
-
Procedure:
-
Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 10 µM).
-
Immediately inject a sample of the solution onto the HPLC system to obtain the initial (t=0) chromatogram.
-
Store the solution under the desired conditions (e.g., room temperature, 37°C).
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC system.
-
Analyze the chromatograms to determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area.
-
Visualizations
Caption: Troubleshooting workflow for common this compound stability issues.
Caption: Hypothetical degradation pathways of this compound.
"improving the yield of Akton synthesis for research purposes"
Technical Support Center: Akton Synthesis
Disclaimer: this compound is a fictional compound. The following synthesis protocols, troubleshooting guides, and FAQs are based on established chemical principles for analogous reactions, specifically the Suzuki-Miyaura cross-coupling and amide bond formation, to provide a realistic and instructive resource for research and development chemists.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a two-step process. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a key biaryl intermediate. The second step is the formation of an amide bond between this intermediate and a primary amine using a suitable coupling agent.
Q2: What are the most critical parameters affecting the yield of the Suzuki-Miyaura coupling step?
A2: The critical parameters for the Suzuki-Miyaura coupling step include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[1][2] The purity of the boronic acid or ester is also crucial, as their decomposition is a common reason for low yields.[1] Additionally, ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) is vital to prevent catalyst degradation and unwanted side reactions.[2][3]
Q3: I am observing significant byproduct formation in the amide coupling step. What are the likely causes?
A3: Byproduct formation in the amide coupling step can arise from several sources. If using a carbodiimide-based coupling agent (like EDC or DCC), side reactions such as the formation of N-acylurea can occur.[4] Racemization of chiral centers can also be a concern, especially with certain coupling reagents and basic conditions.[4] Incomplete activation of the carboxylic acid or reaction with impurities can also lead to undesired products.
Q4: How can I monitor the progress of the this compound synthesis reactions?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring reaction progress. TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. HPLC offers a more quantitative analysis of reaction conversion and can also be used to identify the formation of byproducts.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Step
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting materials remain. | Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.[5] | Ensure all reagents and solvents are dry and properly degassed.[2] Consider using a fresh batch of catalyst or a more robust pre-catalyst. |
| Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation.[1] | Use a stable boronic ester (e.g., a pinacol or MIDA ester).[1][6] Ensure the base is not too strong, which can accelerate decomposition. | |
| Poor Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides.[5][7] | For aryl chlorides, use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) and a stronger base.[7] Increasing the reaction temperature may also be necessary. | |
| Multiple spots on TLC, including a major non-polar byproduct. | Homocoupling: Coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[1][8] | Thoroughly degas the reaction mixture with nitrogen or argon before adding the catalyst.[3] Using a mild reducing agent can also suppress this side reaction.[3] |
| Product spot is present, but yield is low after workup. | Product Solubility Issues: The product might be partially soluble in the aqueous phase during extraction. | Perform multiple extractions with the organic solvent and consider back-extracting the combined aqueous layers. |
Issue 2: Low Yield in Amide Bond Formation Step
| Symptom | Possible Cause | Suggested Solution |
| Starting materials are consumed, but the desired product is not the major species. | Side Reactions with Coupling Agent: The activated carboxylic acid intermediate may be reacting to form byproducts (e.g., N-acylurea with carbodiimides). | Add an activating agent like HOBt or Oxyma Pure to trap the activated intermediate and improve coupling efficiency.[4] |
| Peptide Aggregation: If the molecules are large and hydrophobic, they can aggregate, leading to incomplete reactions.[9] | Change the solvent to a more polar one like DMF or NMP. Incorporating solubilizing tags or using structure-disrupting amino acid derivatives (if applicable) can also help.[9] | |
| Reaction is sluggish and does not go to completion. | Insufficient Activation: The coupling reagent may not be effective enough for the specific substrates. | Switch to a more powerful coupling reagent, such as a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU) reagent.[10] |
| Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate will be slow. | Increase the reaction temperature and/or reaction time. A more reactive coupling reagent may also be required. |
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 65 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | THF/H₂O | 80 | 78 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 92 |
Table 2: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) |
| EDC·HCl | HOBt | DIPEA | DMF | 12 | 75 |
| HATU | - | DIPEA | DMF | 2 | 95 |
| PyBOP | - | NMM | DCM | 6 | 88 |
| T3P | - | Pyridine | EtOAc | 4 | 82 |
Experimental Protocols
Protocol 1: Synthesis of this compound Intermediate via Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Purge the resulting suspension with nitrogen/argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously overnight.
-
Monitor the reaction by TLC or HPLC until the aryl bromide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound via Amide Coupling
-
Dissolve the carboxylic acid intermediate (1.0 eq) in an anhydrous solvent (e.g., DMF).
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, this compound, by recrystallization or flash column chromatography.
Visualizations
Caption: Figure 1: Synthetic Pathway of this compound
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. bachem.com [bachem.com]
"best practices for handling and storage of Akton compound"
Important Note: Publicly available information regarding a specific chemical entity referred to as "Akton compound" for research, scientific, or drug development purposes is not available. The name "this compound" is primarily associated with a viscoelastic polymer used in cushioning products and a technology consulting company.
To provide you with accurate handling and storage best practices, please verify the precise chemical name, CAS number, or any other specific identifiers for the compound you are working with. The following information is a generalized template based on best practices for handling common research compounds and should be adapted once the specific properties of your compound are known.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing a new research compound like the "this compound compound"?
For any new or uncharacterized compound, it is recommended to store it in a tightly sealed container, protected from light and moisture. Ideal storage conditions are typically in a cool, dark, and dry place. For long-term storage, consider refrigeration (2-8 °C) or freezing (-20 °C or -80 °C), depending on the compound's stability, which should be determined experimentally.
Q2: How can I determine the appropriate solvent for the "this compound compound"?
The choice of solvent depends on the polarity and functional groups of the compound. A good starting point is to test solubility in a range of common laboratory solvents, starting with less polar solvents like hexane or ethyl acetate and moving to more polar solvents like ethanol, methanol, DMSO, or water. Small-scale solubility tests are recommended to avoid wasting material.
Q3: The "this compound compound" appears to be degrading upon storage. What are the likely causes and how can I prevent this?
Degradation can be caused by several factors, including exposure to air (oxidation), light (photodegradation), moisture (hydrolysis), or elevated temperatures. To mitigate this:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Use amber vials or wrap containers in aluminum foil to protect from light.
-
Ensure the storage container is well-sealed and stored in a desiccator to protect from moisture.
-
Store at the lowest recommended temperature.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation; Improper storage; Contamination | 1. Re-evaluate storage conditions. 2. Perform analytical tests (e.g., HPLC, NMR) to check purity and integrity. 3. Use a fresh batch of the compound. |
| Difficulty dissolving the compound | Incorrect solvent choice; Compound has low solubility | 1. Consult literature for known solvents for similar compounds. 2. Try gentle heating or sonication to aid dissolution. 3. Consider using a co-solvent system. |
| Color change of the compound over time | Oxidation or degradation | 1. Discard the discolored batch. 2. Ensure future batches are stored under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of the this compound compound (e.g., 1 mg).
-
Add a measured volume of the first solvent to be tested (e.g., 100 µL).
-
Vortex the mixture for 30 seconds.
-
Visually inspect for dissolution.
-
If not dissolved, continue adding the solvent in measured increments up to a final volume of 1 mL.
-
If the compound dissolves, calculate the approximate solubility.
-
If the compound does not dissolve, repeat the process with a different solvent.
Logical Workflow for Compound Handling
Caption: Workflow for receiving and preparing a new compound for experimental use.
Validation & Comparative
A Comparative Guide to the Validation of a New Rapid HPLC-UV Method for Akton Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed, rapid High-Performance Liquid Chromatography (HPLC) method for the quantification of Akton, a novel small molecule drug substance. The performance of this new method is evaluated against a standard, previously established HPLC method, demonstrating significant improvements in efficiency and sensitivity. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose in a quality control environment.[1][2]
Comparison of Analytical Methods
The primary advantage of the new HPLC method is a significant reduction in analytical run time, which enhances laboratory throughput without compromising analytical accuracy or precision. A comparative summary of the key performance characteristics is presented below.
| Performance Characteristic | New Rapid HPLC Method | Standard HPLC Method |
| Run Time | 5 minutes | 15 minutes |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.9% - 101.2% |
| Precision (% RSD) | < 1.0% | < 2.0% |
| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Phosphate Buffer |
Data Presentation: Validation Summary
The following tables summarize the quantitative data obtained during the validation of the new rapid HPLC method for this compound.
Table 1: Linearity
The linearity of the method was established by analyzing a series of this compound standards over the specified concentration range. The method demonstrates excellent linearity, as indicated by a correlation coefficient (r²) greater than 0.999.[3]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 25.0 | 380,850 |
| 50.0 | 761,700 |
| 100.0 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery)
Accuracy was determined by spiking a placebo matrix with known concentrations of this compound at three different levels. The results show high recovery rates, confirming the method's accuracy.[1]
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Low (80%) | 80 | 100.8% | 0.7% |
| Medium (100%) | 100 | 99.7% | 0.5% |
| High (120%) | 120 | 99.5% | 0.6% |
Table 3: Precision (Repeatability and Intermediate Precision)
Method precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The low relative standard deviation (RSD) values indicate excellent precision.[2]
| Precision Type | Sample Concentration (µg/mL) | % RSD (n=6) |
| Repeatability | 100 | 0.45% |
| Intermediate Precision | 100 | 0.82% |
Table 4: LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. The new method demonstrates superior sensitivity compared to the standard method.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Visualizing the Validation Process
A structured approach is essential for analytical method validation to ensure all regulatory requirements are met.[3][4] The following diagram illustrates the typical workflow.
Experimental Protocols
Detailed methodologies for the new rapid HPLC method are provided below.
New Rapid HPLC-UV Method
-
Instrumentation:
-
Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, linear increase to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Detection Wavelength: 275 nm
-
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of this compound at 1.0 mg/mL in 50:50 acetonitrile/water (diluent).
-
Perform serial dilutions from the primary stock using the diluent to prepare calibration standards at concentrations of 1.0, 5.0, 25.0, 50.0, and 100.0 µg/mL.
-
-
Procedure for Specificity:
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.
-
Prepare a placebo solution containing all formulation excipients at their nominal concentrations.
-
Inject the placebo solution to confirm the absence of interference from the matrix components.[3]
-
-
Procedure for Accuracy (Recovery):
-
Prepare placebo solutions spiked with this compound standard to achieve final concentrations of 80, 100, and 120 µg/mL.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
Inter-relationship of Core Validation Parameters
The core validation parameters are interconnected, ensuring the overall reliability of the analytical method. Accuracy and precision are fundamental characteristics that together define the trueness and consistency of the results.
References
A Researcher's Guide to Cross-Validation of Akt Detection Methods in Diverse Laboratory Settings
For researchers, scientists, and professionals in drug development, the accurate and reproducible detection of protein kinase B (Akt), a pivotal node in cell signaling pathways, is paramount. This guide provides a comparative overview of commonly employed Akt detection methods, offering insights into their performance, protocols, and the critical need for cross-laboratory validation to ensure data integrity and therapeutic efficacy.
The selection of an appropriate Akt detection method is contingent on specific research questions, available resources, and the desired balance between throughput, sensitivity, and specificity. While various techniques exist, their performance can vary significantly between laboratories due to differences in reagents, equipment, and operator expertise. This variability underscores the importance of robust cross-validation to establish reliable and comparable datasets. This guide will delve into the principles and methodologies of three prevalent Akt detection techniques: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Reverse Phase Protein Array (RPPA).
Comparative Analysis of Akt Detection Methods
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | RPPA (Reverse Phase Protein Array) |
| Principle | Size-based separation of proteins via gel electrophoresis, followed by antibody-based detection on a membrane. | Capture and detection of a target protein in a microplate well using specific antibodies and an enzymatic colorimetric or fluorescent readout. | Immobilization of cell or tissue lysates onto a solid support, followed by probing with specific primary antibodies for detection.[1][2] |
| Primary Output | Qualitative and semi-quantitative data on protein size and relative abundance. | Quantitative measurement of protein concentration. | High-throughput, quantitative analysis of multiple proteins and their post-translational modifications across a large number of samples.[3] |
| Sensitivity | Moderate to high, dependent on antibody quality and detection reagents. | High, capable of detecting picogram to nanogram levels of protein. | Very high, requires only a small amount of protein lysate for analysis.[4] |
| Specificity | Can be high with validated antibodies, but cross-reactivity can be an issue. Protein size information aids in specificity. | High, relies on the specificity of the antibody pair used for capture and detection. | Dependent on the specificity of the primary antibody used for detection. Rigorous antibody validation is crucial.[3] |
| Throughput | Low to moderate, limited by the number of lanes in a gel. | High, suitable for analyzing many samples in a 96- or 384-well plate format. | Very high, capable of analyzing thousands of samples simultaneously on a single array.[3] |
| Reproducibility | Can be variable between experiments and laboratories due to manual steps and reagent variability. | Generally high, with well-established protocols and commercially available kits. | Can be highly reproducible with standardized protocols and robotic handling.[3] |
| Quantitative Accuracy | Semi-quantitative, requires careful normalization and is prone to variability. | Highly quantitative when using a standard curve. | Highly quantitative with appropriate normalization and data analysis. |
| Sample Requirement | Requires micrograms of protein lysate per sample.[5] | Requires microliters of sample, with protein concentration in the ng/mL to µg/mL range. | Requires very low amounts of protein lysate (nanograms to micrograms).[4] |
| Cost per Sample | Moderate. | Low to moderate, depending on the kit. | Low, due to the high-throughput nature and minimal reagent consumption per sample. |
Experimental Protocols: A Methodological Overview
Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are generalized methodologies for the key experiments cited in the comparison of Akt detection methods.
Western Blotting for Akt Detection
Western blotting is a widely used technique to identify and semi-quantify a specific protein from a complex mixture.
1. Sample Preparation:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. Gel Electrophoresis:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel (SDS-PAGE).[5]
-
Separate proteins based on their molecular weight by applying an electric current.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
4. Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Akt or its phosphorylated forms (e.g., p-Akt Ser473 or p-Akt Thr308).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
5. Signal Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate or fluorescence imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[6]
ELISA for Akt Quantification
ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as proteins.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for Akt.
-
Wash the wells to remove unbound antibody.
2. Blocking:
-
Block the remaining protein-binding sites in the coated wells with a blocking buffer.
3. Sample and Standard Incubation:
-
Add diluted samples and a series of known concentrations of a purified Akt protein standard to the wells.
-
Incubate to allow the Akt in the samples and standards to bind to the capture antibody.
-
Wash the wells to remove unbound proteins.
4. Detection Antibody Incubation:
-
Add a detection antibody that binds to a different epitope on the Akt protein. This antibody is typically biotinylated.
-
Incubate and then wash the wells.
5. Enzyme Conjugate and Substrate Addition:
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.
-
Wash the wells.
-
Add a chromogenic substrate that is converted by the enzyme to produce a colored product.
6. Data Acquisition and Analysis:
-
Measure the absorbance of the colored product using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Akt in the samples by interpolating their absorbance values on the standard curve. Commercial ELISA kits are widely available and their protocols should be followed meticulously for optimal results.[7]
Reverse Phase Protein Array (RPPA) for High-Throughput Akt Analysis
RPPA is a powerful technique for the quantitative analysis of multiple proteins and their modifications across a large number of biological samples.[3]
1. Lysate Preparation:
-
Prepare cell or tissue lysates as for Western blotting, ensuring the inclusion of protease and phosphatase inhibitors.
-
Determine protein concentration.
2. Serial Dilution and Array Printing:
-
Serially dilute the protein lysates.
-
Print the diluted lysates onto nitrocellulose-coated slides using a robotic arrayer to create a micro-array.[8]
3. Immunostaining:
-
Block the slides to prevent non-specific antibody binding.
-
Incubate each slide with a specific primary antibody against Akt or a phospho-specific form of Akt.
-
Wash the slides.
-
Incubate with a labeled secondary antibody.
-
Amplify the signal using an appropriate detection system.
4. Signal Quantification and Data Analysis:
-
Scan the slides using a high-resolution scanner.
-
Quantify the signal intensity for each spot using specialized software.
-
Normalize the data to account for variations in protein loading and other sources of technical variability.
Visualizing the Framework for Cross-Validation and the Akt Signaling Pathway
To better understand the logical flow of a cross-laboratory validation study and the biological context of Akt, the following diagrams are provided.
Caption: Workflow for a cross-laboratory validation study of Akt detection methods.
Caption: A simplified diagram of the Akt signaling pathway.
References
- 1. Reverse Phase Protein Arrays for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]
Akton Insecticide: A Comparative Analysis of Efficacy Against Resistant and Susceptible Insect Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Akton, an organophosphate insecticide, against insect strains with varying levels of susceptibility. The data presented is compiled from peer-reviewed studies and is intended to inform research and development in the field of insecticide resistance management.
Understanding this compound and its Mechanism of Action
This compound's active ingredient is chlorpyrifos, a potent neurotoxin that functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] AChE is crucial for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, chlorpyrifos causes an accumulation of acetylcholine at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
The Challenge of Insecticide Resistance
The widespread use of organophosphates like this compound has led to the evolution of resistance in numerous insect species.[1] Resistance can manifest through several mechanisms, primarily:
-
Target-site insensitivity: Alterations in the structure of the AChE enzyme reduce its sensitivity to inhibition by chlorpyrifos.[3]
-
Metabolic resistance: Increased activity of detoxification enzymes, such as esterases and monooxygenases, which metabolize and break down the insecticide before it can reach its target site.[4][5]
Quantitative Efficacy Data
The following table summarizes the comparative toxicity of chlorpyrifos (the active ingredient in this compound) to susceptible and resistant strains of various insect pests. The resistance ratio (RR) is a key metric, calculated as the lethal concentration or dose for the resistant strain divided by that of the susceptible strain. A higher RR indicates a greater level of resistance.
| Insect Species | Strain | LC50 / LD50 | Resistance Ratio (RR) | Reference |
| Spodoptera littoralis (Cotton Leafworm) | Susceptible (LS) | LD50: 4.07 µ g/larva | 70.64-fold | [3] |
| Resistant (FR) | LD50: 287.49 µ g/larva | [3] | ||
| Spodoptera litura (Tobacco Cutworm) | Susceptible (Lab) | LC50: 0.14 µg/ml | - | [4] |
| Field Resistant (Khanewal) | LC50: 15.8 µg/ml | 112.8-fold | [4] | |
| Field Resistant (Muzaffar Garh) | LC50: 7.9 µg/ml | 56.4-fold | [4] | |
| Helicoverpa armigera (Cotton Bollworm) | Susceptible | LD50: 0.12 µ g/larva | 3.2-fold | [5] |
| Resistant | LD50: 0.38 µ g/larva | [5] |
Experimental Protocols
The data presented above is derived from established bioassay methodologies designed to assess insecticide toxicity and resistance.
Leaf-Dip Bioassay (for S. litura)
This method is used to determine the lethal concentration (LC50) of an insecticide.
-
Insecticide Preparation: Serial dilutions of chlorpyrifos are prepared in a suitable solvent.
-
Leaf Treatment: Castor bean leaves are dipped into the different insecticide concentrations for a set period (e.g., 10 seconds).
-
Drying: The treated leaves are air-dried to allow the solvent to evaporate.
-
Insect Exposure: Third-instar larvae of both susceptible and resistant strains are placed on the treated leaves within petri dishes.
-
Mortality Assessment: Mortality is recorded after a specific time interval (e.g., 48 hours). Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 values.
Topical Application Bioassay (for S. littoralis and H. armigera)
This method is employed to determine the lethal dose (LD50) of an insecticide.
-
Insecticide Preparation: A range of concentrations of chlorpyrifos are prepared in a solvent like acetone.
-
Application: A micro-applicator is used to apply a precise volume (e.g., 1 µl) of the insecticide solution to the dorsal thoracic region of individual larvae.
-
Control Group: A control group of larvae is treated with the solvent alone.
-
Observation: The treated larvae are kept in controlled conditions with access to an artificial diet.
-
Mortality Assessment: Mortality is assessed after 72 hours.
-
Data Analysis: The results are analyzed using probit analysis to determine the LD50.
Visualizing Mechanisms and Workflows
Signaling Pathway of Chlorpyrifos and Resistance
Caption: Mode of action of this compound and mechanisms of insect resistance.
Experimental Workflow for Resistance Assessment
Caption: A typical experimental workflow for assessing insecticide resistance.
References
- 1. jchr.org [jchr.org]
- 2. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of insecticide mixtures against pyrethroid- and organophosphate-resistant populations of Spodoptera litura (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Neurotoxic Effects of Akton (Chlorfenvinphos) and Malathion on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of two organophosphate insecticides, Akton (active ingredient: chlorfenvinphos) and malathion, on non-target organisms. The information is compiled from various scientific studies to assist in environmental risk assessment and the development of safer alternatives.
Introduction to this compound and Malathion
This compound, with the active ingredient chlorfenvinphos, and malathion are both organophosphorus insecticides that have been used in agriculture and for public health purposes to control a variety of insect pests.[1] Their primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[2][3] AChE is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in paralysis and death in target and non-target organisms.[3]
While both insecticides share a common mechanism of action, their chemical structures differ, which can influence their environmental persistence, bioavailability, and ultimately, their specific toxicological profiles in different species.
Comparative Neurotoxicity Data
The following tables summarize the acute toxicity of chlorfenvinphos (the active ingredient in this compound) and malathion to various non-target organisms, primarily expressed as the median lethal concentration (LC50) or median lethal dose (LD50). These values represent the concentration or dose of the chemical that is lethal to 50% of the tested population over a specified period.
Table 1: Acute Toxicity to Fish
| Species | Chemical | 96-hour LC50 (µg/L) | Reference |
| Perca flavescens (Yellow Perch) | Malathion | 263 | [4] |
| Micropterus salmoides (Largemouth Bass) | Malathion | 250 - 285 | [4] |
| Morone saxitilis (Striped Bass) | Malathion | 18 - 460 | [4] |
| Oncorhynchus mykiss (Rainbow Trout) | Malathion | 4 - 280 | [4] |
| Cyprinus carpio (Common Carp) | Malathion | 10,210 - 18,650 | [4] |
| Pimephales promelas (Fathead Minnow) | Malathion | 8,650 - 25,000 | [4] |
| Oreochromis mossambicus (Mozambique Tilapia) | Malathion | 0.5 | [5] |
| Clarias batrachus (Walking Catfish) | Malathion | 220 | [6] |
Table 2: Acute Toxicity to Aquatic Invertebrates
| Species | Chemical | 48 to 96-hour EC50/LC50 (µg/L) | Reference |
| Daphnia magna (Water Flea) | Chlorfenvinphos | 0.1 | [7] |
| Cladocerans (6 species) | Malathion | 1.4 - 6.2 | [4] |
| Ceriodaphnia dubia (Water Flea) | Malathion | 1.4 | [4] |
| Palaemonetes kadiakensis (Prawn) | Malathion | 12 - 100 | [4] |
| Orconectes nais (Crayfish) | Malathion | 50 - 180 | [4] |
| Macrobrachium lamarrei (Prawn) | Malathion | 1,261 - 1,687 | [4] |
| Oziotelphusa senex senex (Crab) | Malathion | 6,000 | [4] |
| Freshwater Insects (4 species) | Malathion | 1.1 - 180 | [4] |
| Thiara spp. (Mollusc) | Malathion | 31 - 37 | [4] |
| Viviparus bengalensis (Mollusc) | Malathion | 1,510 - 2,340 | [4] |
| Pila globosa (Mollusc) | Malathion | 10,000 - 15,490 | [4] |
| Biomphalaria havanensis (Mollusc) | Malathion | 126,270 | [4] |
Table 3: Acute Toxicity to Amphibians
| Species | Chemical | 16-day LC50 (mg/L) | Reference |
| Rana sylvatica (Wood Frog) | Malathion | 1.25 - 5.9 | [8] |
| Rana pipiens (Leopard Frog) | Malathion | 1.25 - 5.9 | [8] |
| Rana clamitans (Green Frog) | Malathion | 1.25 - 5.9 | [8] |
| Rana catesbeiana (Bullfrog) | Malathion | 1.25 - 5.9 | [8] |
| Bufo americanus (American Toad) | Malathion | 1.25 - 5.9 | [8] |
| Hyla versicolor (Gray Treefrog) | Malathion | 1.25 - 5.9 | [8] |
Table 4: Acute Oral Toxicity to Birds
| Species | Chemical | LD50 (mg/kg) | Reference |
| Various Bird Species | Chlorfenvinphos | 23.70 | [9] |
| Various Bird Species | This compound™ | 1037.50 | [9] |
Mechanism of Action: Acetylcholinesterase Inhibition
Both chlorfenvinphos and malathion exert their neurotoxic effects by inhibiting acetylcholinesterase (AChE). This inhibition is due to the phosphorylation of a serine hydroxyl group in the active site of the AChE enzyme. The resulting phosphorylated enzyme is very stable and, in the case of many organophosphates, the inhibition is effectively irreversible. This leads to the accumulation of acetylcholine in the synaptic cleft, causing persistent stimulation of cholinergic receptors and subsequent neurotoxic symptoms.
References
- 1. Chlorfenvinphos (Ref: OMS 166) [sitem.herts.ac.uk]
- 2. Acetylcholinesterase activity and the effects of chlorfenvinphos in regions of the starling brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malathion in freshwater and marine water [waterquality.gov.au]
- 5. fisheriesjournal.com [fisheriesjournal.com]
- 6. jetir.org [jetir.org]
- 7. circabc.europa.eu [circabc.europa.eu]
- 8. Synergistic impacts of malathion and predatory stress on six species of North American tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact: Akton (Chlorpyrifos) vs. Neonicotinoid Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impacts of Akton, an organophosphate insecticide, and neonicotinoid insecticides. The information is compiled from various scientific sources to assist researchers and professionals in understanding the ecological implications of these two major classes of insecticides. While "this compound" is a specific trade name, its active ingredient, chlorpyrifos, is a well-studied organophosphate, and will be used as the primary basis for comparison with the neonicotinoid class.
Executive Summary
Both chlorpyrifos and neonicotinoids are effective insecticides that have been widely used in agriculture. However, their distinct chemical properties and modes of action result in different environmental fates and impacts on non-target organisms. Neonicotinoids, being systemic and highly water-soluble, are prone to contaminating soil and water, posing a significant threat to pollinators and aquatic invertebrates.[1][2][3][4][5] Chlorpyrifos, while also toxic to a broad range of organisms, presents a high risk to birds, fish, and aquatic invertebrates, and has been shown to have neurotoxic effects on wildlife.[6][7]
Data Presentation: Quantitative Environmental Impact
The following tables summarize key quantitative data regarding the environmental impact of chlorpyrifos (representing this compound) and common neonicotinoids.
Table 1: Physicochemical Properties and Environmental Fate
| Property | Chlorpyrifos (Organophosphate) | Neonicotinoids (e.g., Imidacloprid, Thiamethoxam) | References |
| Water Solubility | Low (e.g., Chlorpyrifos: 1.12 mg/L) | High (e.g., Imidacloprid: 610 mg/L; Thiamethoxam: 4100 mg/L) | [1] |
| Soil Half-life (t½) | Variable, can be up to 120 days | Can be very persistent, with half-lives exceeding 1,000 days in some cases. | [3][8] |
| Leaching Potential | Lower due to low water solubility and higher soil sorption. | High due to high water solubility and low soil sorption, leading to groundwater contamination.[1][3][9] | [1][9] |
| Bioaccumulation Potential | Can bioaccumulate in the tissues of fish and other animals. | Generally considered to have low bioaccumulation potential in vertebrates. | [6] |
Table 2: Ecotoxicity to Non-Target Organisms
| Organism Group | Chlorpyrifos (Organophosphate) | Neonicotinoids | References |
| Bees | Highly toxic by direct contact.[10] Sub-lethal effects include impaired learning and memory.[11][12] | Highly toxic, especially through ingestion of contaminated pollen and nectar.[13] Sub-lethal effects include impaired navigation, immune function, and fertility.[4] | [4][10][11][12][14][13] |
| Aquatic Invertebrates | Very high toxicity. LC50 values are generally less than 1 µg/L for many species.[7] | Very high toxicity, particularly to crustaceans and insect larvae.[7][15][16][17] | [7][15][16][17] |
| Birds | Very toxic to many bird species. Can cause reduced egg production and thinner eggshells.[6] | Can be toxic to birds, especially through the ingestion of treated seeds.[18] | [6][18] |
| Fish | Very toxic. LC50 values are generally between 1 and 100 µg/L.[7] | Lower direct toxicity compared to organophosphates. | [7] |
| Earthworms | Can be toxic for up to 2 weeks after application.[6] | Can have negative impacts on earthworm populations. | [6] |
Signaling Pathways and Mechanisms of Action
The neurotoxic effects of both insecticide classes stem from their interference with nerve signaling, albeit through different mechanisms.
Chlorpyrifos (Organophosphate) Signaling Pathway
Chlorpyrifos and its active metabolite, chlorpyrifos-oxon, act as acetylcholinesterase (AChE) inhibitors.[8][19][20][21] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, chlorpyrifos causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.[19]
References
- 1. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Environmental fate and exposure; neonicotinoids and fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. Chlorpyrifos Fact Sheet [npic.orst.edu]
- 7. Ecotoxicology of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Risk to pollinators from the use of chlorpyrifos in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. theecologist.org [theecologist.org]
- 13. youtube.com [youtube.com]
- 14. dadant.com [dadant.com]
- 15. ovid.com [ovid.com]
- 16. sciencedaily.com [sciencedaily.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. google.com [google.com]
- 20. youtube.com [youtube.com]
- 21. google.com [google.com]
Inter-laboratory Study on the Quantification of Akton in Produce: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of the organophosphate pesticide Akton in produce. While a specific inter-laboratory study on this compound was not identified in the public domain, this document synthesizes validated methods for the analysis of organophosphate pesticides in food matrices, offering a framework for researchers to develop and validate their own analytical protocols. The information presented is based on established techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Performance of Organophosphate Pesticide Analysis in Produce
The following table summarizes typical performance data for the analysis of organophosphate pesticides in various produce matrices using QuEChERS extraction and chromatographic techniques. This data is representative of what can be expected in a validated, single-laboratory or multi-laboratory study.
| Analyte Class | Matrix | Method | Recovery (%) | Relative Standard Deviation (RSD %) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Organophosphates | Fruits (e.g., Grapes, Oranges) | QuEChERS, GC-PFPD | 70-120 | < 20 | 1 - 10 | [1] |
| Organophosphates | Vegetables (e.g., Spinach, Tomatoes) | QuEChERS, GC-PFPD | 63-125 | < 20 | 1 - 10 | [1] |
| Multi-residue Pesticides | Vegetables (e.g., Tomatoes, Cucumbers, Potatoes) | SPE, GC-MS | Not specified | Not specified | 10 - 20 | [2] |
| Multi-residue Pesticides | Rice | QuEChERS, HPLC-MS/MS | 70-119 | Not specified | Not specified | [3] |
| Multi-residue Pesticides | Tomatoes | Mini-Luke, UPLC-MS/MS | 70-120 | < 20 | 10 | [4] |
Experimental Protocols
A widely accepted and validated method for the analysis of pesticide residues in produce is the QuEChERS method.[5] The general protocol is outlined below.
1. Sample Preparation and Homogenization:
-
Weigh a representative portion of the produce sample (e.g., 10-15 g).
-
Homogenize the sample, often with the addition of dry ice to prevent degradation of volatile pesticides.[6]
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
2. Extraction:
-
Add an appropriate internal standard to the sample.
-
Add 10-15 mL of acetonitrile to the centrifuge tube.
-
Shake vigorously for a set period (e.g., 1 minute).[6]
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, and citrate buffers) to induce phase separation.[7]
-
Shake vigorously again for 1 minute.
-
Centrifuge the tube (e.g., at 3000-5000 rpm for 5 minutes) to separate the organic and aqueous layers.[7][8]
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer.
-
Transfer the aliquot to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and graphitized carbon black (GCB) to remove pigments and sterols).
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge (e.g., at 3000-5000 rpm for 5 minutes).
4. Analysis by GC-MS or LC-MS/MS:
-
Take an aliquot of the cleaned extract for analysis.
-
The final extract can be analyzed using GC-MS or LC-MS/MS for the identification and quantification of this compound.
Mandatory Visualization
.dot
Caption: Experimental workflow for this compound quantification in produce.
.dot
Caption: Key components of a validated analytical method.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Unveiling Akton's Environmental Legacy: A Comparative Analysis of Persistence
For Immediate Release
Hagerstown, MD – October 29, 2025 – A comprehensive guide has been published today offering a deep dive into the environmental persistence of the organophosphate insecticide Akton. This guide provides a comparative analysis of this compound's performance against other common organophosphates, supported by experimental data and detailed methodologies. The publication aims to equip researchers, scientists, and drug development professionals with the critical information needed to validate theoretical models of this compound's environmental fate.
This compound, chemically identified as O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, is an organophosphate insecticide. Understanding its persistence in the environment is crucial for assessing its potential long-term ecological impact. This guide summarizes key quantitative data, outlines experimental protocols for assessing persistence, and provides visual representations of relevant scientific concepts.
Comparative Persistence of Organophosphate Insecticides
The environmental persistence of a pesticide is a measure of how long it remains in the environment before being broken down by chemical or biological processes. This is often expressed as a half-life (t½), the time it takes for 50% of the compound to degrade. The following table summarizes the available data on the persistence of this compound and compares it with other widely used organophosphate insecticides.
| Compound | Chemical Name | Soil Half-Life (t½) (days) | Water Half-Life (t½) (days) | Primary Degradation Pathways |
| This compound | O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate | Data Not Available | Data Not Available | Hydrolysis, Microbial Degradation |
| Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | 60 - 120 | 20 - 100 | Hydrolysis, Photolysis, Microbial Degradation |
| Malathion | O,O-dimethyl S-(1,2-dicarbethoxyethyl) dithiophosphate | 1 - 25 | 0.5 - 10 | Hydrolysis, Microbial Degradation |
| Parathion | O,O-diethyl O-(4-nitrophenyl) phosphorothioate | 5 - 30 | 3 - 20 | Hydrolysis, Photolysis, Microbial Degradation |
Note: The persistence of pesticides can vary significantly depending on environmental conditions such as soil type, temperature, pH, and microbial activity. The data presented here are indicative ranges.
Experimental Protocols for Assessing Environmental Persistence
The determination of a pesticide's environmental half-life relies on standardized experimental protocols. The following methodologies are key to generating the data presented in this guide.
Soil Biodegradation Study (Adapted from OECD Guideline 307)
Objective: To determine the rate of aerobic and anaerobic transformation of a test substance in soil.
Methodology:
-
Soil Collection and Preparation: Collect fresh surface soil from a location with no prior pesticide application. Sieve the soil (2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.
-
Test Substance Application: Prepare a stock solution of the radiolabeled test substance (e.g., ¹⁴C-Akton). Apply the solution to the soil samples to achieve the desired concentration.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C). For aerobic studies, ensure continuous aeration. For anaerobic studies, establish and maintain anaerobic conditions by purging with an inert gas (e.g., nitrogen).
-
Sampling and Analysis: At predetermined intervals, collect replicate soil samples. Extract the test substance and its transformation products using an appropriate solvent. Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and metabolites.
-
Data Analysis: Calculate the dissipation half-life (DT50) of the parent compound by fitting the concentration data to a first-order or other appropriate kinetic model.
Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at different pH values.
Methodology:
-
Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add the test substance to the buffer solutions to a final concentration that is below its water solubility limit.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 ± 1°C).
-
Sampling and Analysis: At various time points, take aliquots from each solution and analyze the concentration of the test substance using a suitable analytical method (e.g., HPLC-UV or GC-MS).
-
Data Analysis: Determine the hydrolysis rate constant and the half-life at each pH by plotting the natural logarithm of the concentration against time.
Visualizing Environmental Fate and Experimental Design
To better illustrate the complex processes involved in the environmental persistence of pesticides and the workflows for their assessment, the following diagrams are provided.
Caption: Conceptual model of this compound's environmental fate.
A Comparative Analysis of Leading Acetylcholinesterase Inhibitors: Donepezil, Galantamine, and Rivastigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinities of three prominent acetylcholinesterase (AChE) inhibitors: Donepezil, Galantamine, and Rivastigmine. These compounds are widely used in the management of Alzheimer's disease, and understanding their comparative binding kinetics is crucial for ongoing research and development in this field. This document summarizes their binding affinities, details the experimental protocols used for these measurements, and visualizes the relevant biological and experimental pathways.
Comparative Binding Affinity
The binding affinity of an inhibitor to its target enzyme is a critical measure of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher affinity and greater potency. The table below summarizes the binding affinities of Donepezil, Galantamine, and Rivastigmine to acetylcholinesterase.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) |
| Donepezil | Acetylcholinesterase (AChE) | ~2.5 - 6.7 | ~10 - 30 |
| Galantamine | Acetylcholinesterase (AChE) | ~290 - 410 | ~500 - 1500 |
| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | ~4.5 (for AChE) | ~50 - 200 (for AChE) |
Note: The binding affinity values presented are aggregated from multiple studies and may vary depending on the specific experimental conditions.
Experimental Protocols
The determination of binding affinities for acetylcholinesterase inhibitors is commonly performed using enzyme kinetics assays, such as the Ellman's assay, and biophysical techniques like Isothermal Titration Calorimetry (ITC).
Ellman's Assay for Acetylcholinesterase Inhibition
This spectrophotometric assay is a widely used method to measure AChE activity and the inhibitory effects of various compounds.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATChI) solution (10 mM in buffer)
-
DTNB solution (10 mM in buffer)
-
Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)
-
Inhibitor solutions (Donepezil, Galantamine, Rivastigmine) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the inhibitor solution (or buffer for control).
-
Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATChI substrate solution.
-
Immediately measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme are known.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka, the inverse of the dissociation constant Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: A solution of the inhibitor (ligand) is titrated into a solution of acetylcholinesterase (macromolecule) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell containing only buffer.
Protocol:
-
Sample Preparation:
-
Prepare solutions of AChE and the inhibitor (Donepezil, Galantamine, or Rivastigmine) in the same dialysis buffer (e.g., phosphate buffer, pH 7.4) to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles in the calorimeter cells.
-
Accurately determine the concentrations of the enzyme and inhibitor solutions.
-
-
ITC Experiment:
-
Load the AChE solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of small, sequential injections of the inhibitor into the AChE solution.
-
The instrument records the heat change after each injection.
-
-
Data Analysis:
-
The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.
-
The integrated heat data is plotted against the molar ratio of inhibitor to enzyme.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.
-
Visualizations
Acetylcholinesterase Signaling Pathway
The following diagram illustrates the key events at a cholinergic synapse, the site of action for acetylcholinesterase and its inhibitors.
Safety Operating Guide
Proper Disposal of Akton Insecticide: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Akton (CAS No. 1757-18-2), an organophosphate insecticide, are critical for ensuring laboratory safety and environmental protection. This document provides procedural steps, safety protocols, and disposal plans tailored for researchers, scientists, and drug development professionals.
This compound is an organophosphate insecticide that requires careful handling due to its toxicity.[1][2] Proper disposal is not only a matter of laboratory safety but also a legal requirement to prevent environmental contamination.[3][4][5][6][7][8][9]
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If aerosolization is possible, a respirator may be necessary.
Step-by-Step Disposal Procedures
The proper disposal of this compound and its containers involves a multi-step process to ensure safety and regulatory compliance.
Step 1: Unused or Excess this compound
Unused or excess this compound is considered hazardous waste and must be disposed of accordingly.
-
Do Not Dispose in Regular Trash or Drains: Never dispose of this compound in the regular trash, down the sink, or into any sewer system.[4][5][8] This can lead to environmental contamination and is illegal.
-
Consult Local Regulations: Contact your institution's Environmental Health and Safety (EHS) department or your local hazardous waste disposal authority for specific guidance.[4][7][8] They will provide information on collection schedules, approved disposal facilities, and local regulations.
-
Proper Labeling and Storage:
-
Keep this compound in its original, tightly sealed container.
-
If the original container is compromised, transfer it to a compatible, leak-proof container and clearly label it with the contents ("this compound Insecticide, CAS 1757-18-2"), the hazard classification (e.g., "Toxic"), and the date.
-
Store the waste in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Step 2: Empty this compound Containers
Empty containers that have held this compound must be properly decontaminated before disposal to be considered non-hazardous.[3][5][6] The standard procedure for this is triple-rinsing.
-
Drain the Container: Empty the container completely into the spray tank or a designated waste collection container. Allow it to drain for at least 30 seconds after the flow has slowed to a drip.[3][6]
-
First Rinse: Fill the container about one-quarter full with a suitable solvent (e.g., water, as specified on the product label if available). Securely cap the container and shake vigorously for at least 30 seconds. Pour the rinsate into the waste collection container.[3][4][5][6]
-
Second and Third Rinses: Repeat the rinsing procedure two more times.[3][4][5][6]
-
Puncture the Container: After the final rinse, puncture the container to prevent reuse.[3]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container may be disposed of as regular solid waste, depending on local regulations. Always confirm with your EHS department or local waste authority.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (CAS 1757-18-2).
| Property | Value | Source |
| CAS Number | 1757-18-2 | [1][10][11] |
| Molecular Formula | C₁₂H₁₄Cl₃O₃PS | [1][10][11] |
| Molecular Weight | 375.64 g/mol | [1][10][11] |
| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skin | [1] |
| GHS Precautionary Statements | P262: Do not get in eyes, on skin, or on clothingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP302+P352: IF ON SKIN: Wash with plenty of soap and waterP405: Store locked upP501: Dispose of contents/container in accordance with local/regional/national/international regulations | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocol: Alkaline Hydrolysis for Organophosphate Neutralization
Disclaimer: This is a general protocol for the alkaline hydrolysis of organophosphate pesticides and has not been specifically validated for this compound. It should be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.
Objective: To neutralize the toxic properties of an organophosphate pesticide through alkaline hydrolysis.
Materials:
-
Organophosphate pesticide waste
-
Sodium hydroxide (NaOH) solution (e.g., 1M or higher, concentration may need to be optimized)
-
Suitable reaction vessel (e.g., glass beaker or flask)
-
Stir plate and stir bar
-
pH meter or pH indicator strips
-
Personal Protective Equipment (PPE) as described above
Procedure:
-
Preparation: In a well-ventilated fume hood, place the organophosphate waste into the reaction vessel.
-
pH Adjustment: While stirring, slowly add the sodium hydroxide solution to the waste. The goal is to raise the pH to a highly alkaline level (e.g., pH 10-12) to facilitate hydrolysis.
-
Reaction: Allow the mixture to stir at room temperature. The reaction time will vary depending on the specific organophosphate, its concentration, and the pH. It is advisable to monitor the degradation of the pesticide over time using an appropriate analytical method (e.g., gas chromatography or liquid chromatography).
-
Neutralization of Final Solution: Once the hydrolysis is complete (as confirmed by analytical testing), the resulting solution may still be hazardous due to its high pH. Neutralize the solution by slowly adding an acid (e.g., hydrochloric acid) until the pH is within a safe range for disposal according to local regulations (typically between pH 6 and 9).
-
Disposal: Dispose of the final neutralized solution in accordance with local wastewater discharge regulations.
Safety Precautions:
-
The reaction can be exothermic; add the base slowly and monitor the temperature.
-
Always wear appropriate PPE.
-
Perform the entire procedure in a fume hood to avoid inhalation of any volatile compounds.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound insecticide, minimizing risks to themselves and the environment.
References
- 1. This compound | C12H14Cl3O3PS | CID 15649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-((E)-2-Chloro-1-(2,5-dichlorophenyl)ethenyl) O,O-diethyl phosphorothioate | C12H14Cl3O3PS | CID 6433292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. hgic.clemson.edu [hgic.clemson.edu]
- 6. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 7. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. esslabshop.com [esslabshop.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Essential Safety and Handling Protocols for Akton® Viscoelastic Polymer
When working with Akton® viscoelastic polymer in a laboratory setting, it is crucial to adhere to the correct safety procedures to ensure a safe operational environment. This guide provides essential information on the personal protective equipment (PPE) required for handling this compound®, as well as disposal and decontamination plans.
This compound® is a proprietary viscoelastic polymer, which is a vulcanized, cross-linked rubber material.[1] It is known for its shock-absorbing properties and is used in a variety of applications.[1][2][3] The material is hypoallergenic, latex-free, and does not support bacterial growth.[1]
Personal Protective Equipment (PPE) for this compound® Polymer
According to the Safety Data Sheet (SDS) for this compound® Polymer with Film, no personal protective equipment is required during normal use and handling.[4] This includes:
-
Gloves: Not required.
-
Respirator: Not required.
-
Eye Protection: Not required.
-
Footwear: Not required.
-
Clothing: Not required.[4]
Important Note on Chemical Identification: It is critical to distinguish between this compound® viscoelastic polymer and a chemical product with a similar name, "ACTON." The latter is a combustible liquid that is hazardous and requires extensive PPE.[5] Always verify the identity of the substance you are handling by checking the manufacturer's label and the Safety Data Sheet.
The following table summarizes the key differences in required PPE:
| Personal Protective Equipment | This compound® Viscoelastic Polymer | "ACTON" Chemical |
| Gloves | Not Required | Protective gloves required |
| Eye Protection | Not Required | Eye/face protection required |
| Respiratory Protection | Not Required | Use only outdoors or in a well-ventilated area. Do not breathe mist or vapor. |
| Protective Clothing | Not Required | Protective clothing required |
Operational and Disposal Plans
Handling and Storage: Handle this compound® polymer in accordance with good industrial hygiene and safety practices.[4] The product will not spill or leak.[4] It is best to store it at ambient room temperature and out of direct sunlight, as the product is sensitive to ultraviolet light.[4]
Spill and Accidental Release Measures: If the elastic skin of the material is torn or punctured, the polymer will not leak or flow.[4] A repair kit is available from the manufacturer.[4]
Disposal: Waste disposal of this compound® polymer should be conducted in accordance with all federal, state, and local environmental control laws.[4]
Experimental Protocols
This document does not cite specific experiments. The handling and safety information is based on the manufacturer's Safety Data Sheet.
Visualizations
The following diagram illustrates the logical workflow for ensuring the safe handling of "this compound" materials in a laboratory setting.
Caption: Workflow for Safe Handling of this compound Materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
